molecular formula C20H30O5 B15610716 Isoandrographolide

Isoandrographolide

Cat. No.: B15610716
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-OTVACULJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoandrographolide is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(3Z)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15?,16+,17-,19+,20+/m1/s1

InChI Key

BOJKULTULYSRAS-OTVACULJSA-N

Origin of Product

United States

Foundational & Exploratory

The King of Bitters' Lesser-Known Prince: A Technical Guide to Isoandrographolide's Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide (B12420448), a labdane (B1241275) diterpenoid, is a significant bioactive compound found within the medicinal plant Andrographis paniculata. While often overshadowed by its more abundant analogue, andrographolide (B1667393), this compound exhibits its own promising pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological signaling pathways.

Natural Source: Andrographis paniculata

The primary and most commercially viable natural source of this compound is Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family.[1] This herbaceous plant, commonly known as "King of Bitters," is native to India and Sri Lanka and is now widely cultivated across Southeast Asia. This compound is one of the main diterpenoids present in the plant, alongside andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[1]

The concentration of these bioactive compounds can vary depending on the geographical location, cultivation conditions, and the part of the plant harvested. While quantitative data specifically for this compound is limited, studies on andrographolide content provide valuable insights into the optimal sourcing of its related diterpenoids.

Quantitative Data on Diterpenoid Content in Andrographis paniculata

The following tables summarize the quantitative data available for the major diterpenoids in Andrographis paniculata, which can serve as a proxy for identifying plant parts and conditions that likely yield higher concentrations of this compound.

Table 1: Andrographolide Content in Different Parts of Andrographis paniculata

Plant PartAndrographolide Content (% w/w of dried material)Reference
Leaves0.5 - 6.0[1]
Stems0.8 - 1.2[1]
Whole Plant~4.0[1]

Table 2: Influence of Cultivation and Harvesting Time on Andrographolide Yield

Cultivation/Harvesting FactorObservation on Andrographolide ContentReference
Soil TypeHigher content in normal soil compared to sodic soil.[2]
Plant AgeMaximum content observed in 60-day-old plants.[2]
Harvest TimeVaries with life cycle stage, with high content just before flowering.[3]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata typically involves a multi-step process of extraction, fractionation, and purification. While specific protocols for this compound are not as prevalent as those for andrographolide, the following methodology is a comprehensive approach based on established techniques for separating diterpenoids from this plant.

Extraction

Objective: To extract the crude mixture of diterpenoids, including this compound, from the plant material.

Materials:

  • Dried, powdered leaves of Andrographis paniculata

  • Methanol (B129727) (reagent grade)

  • Soxhlet apparatus or large glass beaker for maceration

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Soxhlet Extraction:

    • Place 500g of dried, powdered Andrographis paniculata leaves into a large thimble.

    • Assemble the Soxhlet apparatus with a 5L round-bottom flask containing 3L of methanol.

    • Heat the methanol to its boiling point and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.[4]

  • Cold Maceration:

    • Place 500g of dried, powdered Andrographis paniculata leaves in a large beaker.

    • Add 3L of methanol and stir for 16 hours at room temperature.[5]

    • Filter the mixture through a Buchner funnel to separate the extract from the plant material.

    • Repeat the maceration of the plant residue with fresh methanol two more times to ensure complete extraction.[4]

  • Concentration:

    • Combine the methanolic extracts from either method.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark green, viscous residue.[4]

Fractionation and Purification

Objective: To separate this compound from other co-extracted compounds, including the more abundant andrographolide.

Materials:

  • Crude methanolic extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, chloroform (B151607), ethyl acetate, and methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Crystallization dishes

  • Activated charcoal

Protocol:

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in methanol and perform liquid-liquid partitioning with n-hexane to remove non-polar impurities like chlorophyll. Discard the hexane (B92381) layer.[4]

  • Column Chromatography:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding chloroform, followed by ethyl acetate, and finally methanol.[4]

    • Collect fractions of 50-100 mL and monitor the separation using TLC. The typical mobile phase for TLC analysis of andrographolides is a mixture of chloroform and methanol (e.g., 9:1 v/v). Visualize the spots under UV light (254 nm).

  • Crystallization:

    • Combine the fractions containing this compound (identified by comparison with a standard on TLC).

    • Concentrate the combined fractions to a smaller volume.

    • If the solution is colored, treat with a small amount of activated charcoal and filter.[5]

    • Allow the solution to stand at room temperature or in a refrigerator to facilitate crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold methanol to remove residual impurities.[5]

    • Recrystallize from methanol or a mixture of chloroform and methanol to obtain pure this compound.

Purity Analysis

Objective: To confirm the purity of the isolated this compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Analyze the isolated compound using a C18 column with a mobile phase of methanol and water. Compare the retention time and UV spectrum with a certified reference standard of this compound.[3][6]

  • Melting Point: Determine the melting point of the crystals and compare it to the literature value.

  • Spectroscopic Analysis: Confirm the structure using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Andrographis paniculata Leaves extraction Extraction (Soxhlet or Maceration with Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Solvent Partitioning (optional, with n-hexane) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Direct Loading partitioning->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection iso_fractions This compound-rich Fractions fraction_collection->iso_fractions crystallization Crystallization & Recrystallization iso_fractions->crystallization pure_iso Pure this compound crystallization->pure_iso analysis Purity Analysis (HPLC, MP, Spectroscopy) pure_iso->analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

While research on the specific signaling pathways of this compound is still emerging, its structural similarity to andrographolide suggests that it may share similar mechanisms of action. Andrographolide is known to exert its anti-inflammatory and anticancer effects by modulating several key signaling pathways.

Potential Anti-inflammatory and Anticancer Signaling Pathways

Studies on andrographolide and its derivatives have implicated the following pathways in their biological activity:

  • NF-κB Signaling Pathway: Andrographolide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[7][8][9] This inhibition can occur through interference with the DNA binding of NF-κB.[7]

  • Apoptosis Induction: Andrographolide and its analogues can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[10][11]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival, and its inhibition by andrographolide has been observed in various cancer cell lines.

  • ERK1/2 Signaling Pathway: Andrographolide can modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[12]

The following diagram illustrates a potential mechanism of action for this compound in inducing apoptosis in cancer cells, based on the known effects of andrographolide.

Apoptosis Induction Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iso This compound ros Increased ROS Production iso->ros induces bcl2 Bcl-2 (Anti-apoptotic) Inhibition iso->bcl2 inhibits nf_kb NF-κB Inhibition iso->nf_kb inhibits translocation jnk JNK Activation ros->jnk bax Bax (Pro-apoptotic) Activation jnk->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis induction pathway by this compound.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential. This guide has outlined its primary natural source, Andrographis paniculata, and provided a detailed framework for its extraction and isolation. While further research is needed to fully elucidate its specific mechanisms of action, the available evidence suggests that this compound likely shares a number of the anti-inflammatory and anticancer pathways of its well-studied analogue, andrographolide. The methodologies and information presented here are intended to support researchers and drug development professionals in their efforts to unlock the full potential of this promising bioactive compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystallography of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic analysis of isoandrographolide (B12420448), a significant diterpenoid lactone. The structural elucidation of this natural product is crucial for understanding its chemical properties and biological activities, thereby aiding in drug discovery and development efforts. This document outlines the experimental protocols and presents the crystallographic data in a clear, structured format for ease of reference and comparison.

Crystallographic Data of this compound

The single-crystal X-ray analysis of this compound has provided definitive insights into its three-dimensional structure and stereochemistry. The key crystallographic data, as determined by Pramanick et al. (2006), are summarized in the table below.[1]

ParameterThis compound (2)
Formula (Asymmetric Unit) C₂₀H₃₀O₅
Molecular Weight 350.44
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Parameters (Å)
a7.004(1)
b10.636(1)
c24.588(1)
Cell Parameters (deg)
α90
β90
γ90
Volume (ų) 1831.1(3)
Z 4
Calculated Density (g/cm³) 1.271
Radiation (Å) Mo Kα (λ = 0.71073)
Temperature (K) 293(2)
Reflections Collected 11487
Unique Reflections 3224
R_int 0.033
Final R indices [I>2σ(I)] R1 = 0.043, wR2 = 0.109
R indices (all data) R1 = 0.057, wR2 = 0.118

Experimental Protocols

The successful determination of the crystal structure of this compound involved a series of precise experimental procedures, from crystallization to data analysis. The detailed methodologies are outlined below.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained from a methanol-anisole mixture.[1] The slow evaporation of this solvent system facilitated the growth of well-ordered crystals.

X-ray Data Collection

A single crystal of this compound was selected and mounted on a glass fiber.[1] X-ray diffraction data were collected on a Nonius CCD Kappa diffractometer.[1] The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.7107 Å).[1] Data were collected at a temperature of 293(2) K.

Structure Solution and Refinement

The crystal structure of this compound was solved using direct methods with the SHELXS program.[1] The structure was then refined using the SHELXL program.[1]

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallographic analysis of this compound, from sample preparation to the final structural determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination crystallization Crystallization (Methanol-Anisole) crystal_mounting Crystal Mounting (Glass Fiber) crystallization->crystal_mounting xray_diffraction X-ray Diffraction (Nonius CCD Kappa Diffractometer, Mo Kα radiation, 293 K) crystal_mounting->xray_diffraction structure_solution Structure Solution (SHELXS - Direct Methods) xray_diffraction->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Workflow for the X-ray Crystallography of this compound.

References

Isoandrographolide: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide (B12420448), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, this compound exhibits a unique profile of anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its engagement with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The most prominent mechanisms include the inhibition of the NLRP3 inflammasome and the suppression of the NF-κB signaling cascade.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by triggering the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[1] This inhibition leads to a reduction in inflammation and has been observed to attenuate silicosis in murine models.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with LYS26 and GLU47 residues, thereby preventing its activation.[1]

NLRP3_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., Silica) cluster_cell Macrophage Stimulus Silica NLRP3 NLRP3 Stimulus->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes This compound This compound This compound->NLRP3 inhibits NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB dissociates from NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->IKK This compound This compound This compound->NFkB_nuc inhibits DNA binding DNA DNA NFkB_nuc->DNA binds to ProInflam_Genes Pro-inflammatory Gene Expression DNA->ProInflam_Genes activates Apoptosis_Induction cluster_cell Cancer Cell This compound This compound ROS ROS Generation This compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria activates intrinsic pathway Caspases Caspase Cascade (Caspase-9, -3) Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression This compound This compound G2M_arrest G2/M Arrest This compound->G2M_arrest induces G0G1_arrest G0/G1 Arrest This compound->G0G1_arrest induces G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Mitosis G2M_arrest->G2 G0G1_arrest->G1

References

The Biological Activity of Isoandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Natural Compound

Introduction

Isoandrographolide (B12420448), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse and potent biological activities. As a stereoisomer of the more extensively studied andrographolide, this compound exhibits a unique pharmacological profile with promising therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antiviral properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of the NLRP3 Inflammasome

A crucial mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Studies have shown that this compound can effectively suppress the activation of the NLRP3 inflammasome. This inhibition leads to a reduction in pulmonary inflammation and fibrosis in preclinical models of silicosis[1]. This compound has been shown to inhibit the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1, both in vivo and in vitro[1]. Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with LYS26 and GLU47 residues[1].

dot

NLRP3_Inhibition cluster_cell Macrophage cluster_output Silica Silica Particles NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Silica->NLRP3_complex Activates Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleavage IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Secretion & Pro-inflammatory Response This compound This compound This compound->NLRP3_complex Inhibits NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_IkB NF-κB-IκBα (Inactive complex) NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_genes Transcription This compound This compound (Proposed) This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation JAK_STAT_Inhibition cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binds Target_genes Target Gene Expression (Proliferation, Survival) DNA->Target_genes Transcription This compound This compound (Proposed) This compound->JAK Inhibits TNFa_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis start Start seed_cells Seed THP-1 cells start->seed_cells differentiate Differentiate with PMA (48h) seed_cells->differentiate pre_incubate Pre-incubate with this compound (1h) differentiate->pre_incubate stimulate Stimulate with LPS + IFN-γ (24h) pre_incubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Quantify TNF-α using ELISA collect_supernatant->elisa end End elisa->end

References

Isoandrographolide: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide (B12420448), a diterpenoid lactone isolated from Andrographis paniculata, has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary focus is on its modulatory effects on the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades, with comparative data for its more extensively studied parent compound, andrographolide (B1667393). This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulation of inflammatory processes can lead to a variety of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Andrographis paniculata, a plant native to South and Southeast Asia, has a long history of use in traditional medicine for treating infections and inflammatory conditions. Its primary bioactive constituents are diterpenoid lactones, with andrographolide being the most abundant and well-studied. This compound, a stereoisomer of andrographolide, has also demonstrated significant anti-inflammatory activity, in some cases with greater potency and lower cytotoxicity than its parent compound.[1] This guide delves into the technical details of this compound's anti-inflammatory effects.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, like its parent compound andrographolide, has been shown to inhibit NF-κB activation.[2] The proposed mechanism involves the prevention of the degradation of the inhibitory protein IκBα, which retains the NF-κB dimer in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB/IκBα (Inactive) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Andrographolide has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This inhibition leads to a downstream reduction in the activation of transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes. While specific studies on this compound's effect on this pathway are limited, it is plausible that it shares a similar mechanism.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound This compound->MAPKKK Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.
Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory diseases. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[1] Studies have shown that this compound can inhibit the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1, thereby reducing the downstream inflammatory cascade.[1] Molecular docking studies suggest a potential direct interaction between this compound and the NLRP3 protein.[1]

NLRP3_Inflammasome_Pathway Signal1 Signal 1 (e.g., LPS) TLR4 TLR4 Signal1->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b Upregulates IL1b IL-1β IL-18 (mature) Signal2 Signal 2 (e.g., ATP, Silica) NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Caspase-1 (active) pro_Casp1->Casp1 Cleavage Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Casp1->pro_IL1b Cleaves This compound This compound This compound->NLRP3 Inhibits expression & assembly Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Plating Cell Plating (96-well or 6-well plates) Cell_Culture->Plating Pretreatment Pre-treatment with This compound (various concentrations) Plating->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Analysis Downstream Analysis Supernatant->Analysis Cell_Lysate->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (Cytokines) Analysis->ELISA WesternBlot Western Blot (Signaling Proteins) Analysis->WesternBlot

References

Isoandrographolide: A Diterpenoid Lactone as a Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key therapeutic target. Isoandrographolide (B12420448) (ISA), a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has emerged as a promising inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. Notably, research indicates that ISA may possess a more potent therapeutic effect and lower cytotoxicity compared to its more extensively studied analog, andrographolide (B1667393).

Introduction to this compound and the NLRP3 Inflammasome

This compound is a natural compound extracted from Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.

Mechanism of Action of this compound

Current research suggests that this compound exerts its inhibitory effect on the NLRP3 inflammasome through a multi-faceted approach. In vivo and in vitro studies have demonstrated that ISA administration leads to a significant reduction in the expression of key components of the inflammasome complex.

Downregulation of NLRP3, ASC, and Caspase-1 Expression

Studies in a murine model of silicosis, a condition characterized by NLRP3-mediated lung inflammation and fibrosis, have shown that this compound treatment significantly attenuates these pathological features.[1] This therapeutic effect is associated with the downregulation of NLRP3, ASC, and caspase-1 protein expression in the lung tissue.[1]

Potential Direct Interaction with NLRP3

Molecular docking studies have provided insights into the potential for a direct interaction between this compound and the NLRP3 protein. These computational models suggest that ISA may bind to specific amino acid residues within the NLRP3 protein, such as LYS26 and GLU47, potentially interfering with its conformational changes required for activation.[1]

Quantitative Data

While comprehensive quantitative data for this compound is still emerging, the following table summarizes the key findings from a significant study on its effects in a mouse model of silicosis.[1]

Parameter Experimental Model Treatment Key Findings Reference
Lung Injury and FibrosisSilica-induced silicosis in miceThis compoundSignificant alleviation of lung injury, reduced inflammatory response, and decreased collagen deposition.[1]
Protein ExpressionLung tissue from silicosis mouse modelThis compoundInhibition of NLRP3, ASC, and caspase-1 protein expression.[1]
CytotoxicityIn vitro cell cultureThis compound vs. AndrographolideThis compound exhibited lower cytotoxicity.[1]
Therapeutic EffectIn vivo silicosis modelThis compound vs. AndrographolideThis compound demonstrated a more potent therapeutic effect.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as an NLRP3 inflammasome inhibitor. These protocols are based on standard techniques used in the field.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the activation of the NLRP3 inflammasome in macrophages and the assessment of the inhibitory potential of this compound.

Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

Materials:

  • THP-1 cells or BMDMs

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • ELISA kits for human or mouse IL-1β

  • Reagents for LDH cytotoxicity assay

Protocol:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM PMA for 24-48 hours.

    • Wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 3-4 hours.

  • Inhibition with this compound:

    • Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • Activation (Signal 2):

    • Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability and cytotoxicity by measuring LDH release from the supernatant.

Western Blot Analysis of Inflammasome Components

This protocol details the detection of NLRP3, ASC, and caspase-1 protein levels in cell lysates or tissue homogenates.

Materials:

  • Cell lysates or tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against NLRP3, ASC, cleaved caspase-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenize tissue in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β mRNA NFkB->pro_IL1b_gene NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3 NLRP3 NLRP3_gene->NLRP3 Signal2 Signal 2 (e.g., ATP, Crystals) Signal2->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β (Secretion) caspase1->IL1b Cleavage IL18 Mature IL-18 (Secretion) caspase1->IL18 Cleavage pro_IL1b->IL1b pro_IL18 pro-IL-18 pro_IL18->IL18 ISA This compound ISA->NLRP3 Inhibits Expression & Direct Interaction? ISA->ASC Inhibits Expression ISA->pro_caspase1 Inhibits Expression

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start culture Culture & Differentiate THP-1 Cells or BMDMs start->culture prime Prime with LPS (Signal 1) culture->prime treat Treat with this compound (or Vehicle) prime->treat activate Activate with ATP/Nigericin (Signal 2) treat->activate collect Collect Supernatant & Lyse Cells activate->collect elisa IL-1β ELISA on Supernatant collect->elisa ldh LDH Assay on Supernatant collect->ldh western Western Blot on Cell Lysates (NLRP3, ASC, Casp-1) collect->western end End elisa->end ldh->end western->end

Caption: Workflow for in vitro testing of this compound's inhibitory activity.

Future Directions and Conclusion

This compound presents a compelling profile as a novel inhibitor of the NLRP3 inflammasome. Its potential for increased potency and reduced cytotoxicity compared to andrographolide warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the NLRP3 protein.

  • Conducting comprehensive dose-response studies to determine its IC50 in various cell types and with different NLRP3 activators.

  • Expanding in vivo studies to other models of NLRP3-driven diseases.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

References

The Hepatoprotective Effects of Isoandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver disease remains a significant global health challenge, driving the search for novel therapeutic agents. Isoandrographolide (B12420448), a diterpenoid lactone isolated from Andrographis paniculata, has emerged as a compound of interest for its potential hepatoprotective properties. This technical guide provides a comprehensive overview of the current scientific evidence on the hepatoprotective effects of this compound and its closely related analogue, andrographolide (B1667393). While research specifically on this compound is nascent, the extensive data on andrographolide offers valuable insights into the potential mechanisms of action. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved.

Hepatoprotective Effects of an this compound Derivative

A study on this compound derivatives has provided direct evidence of their potential in mitigating non-alcoholic fatty liver disease (NAFLD). Specifically, 19-propionyl this compound (IAN-19P) has demonstrated significant therapeutic effects in both in vitro and in vivo models.

Quantitative Data: this compound Derivative (IAN-19P)
ParameterModelTreatmentOutcomeReference
Intracellular Triglyceride ContentFree fatty acid-induced steatotic HepG2 cellsIAN-19PSignificantly lowered[1]
LDH and Transaminase LeakageFree fatty acid-induced steatotic HepG2 cellsIAN-19PSignificantly lowered[1]
Plasma LipidsHigh-fat diet-fed ratsIAN-19PSignificantly lowered[1]
Plasma Transaminases (ALT, AST)High-fat diet-fed ratsIAN-19PSignificantly lowered[1]
Plasma LDH and GGTHigh-fat diet-fed ratsIAN-19PSignificantly lowered[1]
Gene Expression (PPARα, CPT-1)High-fat diet-fed ratsIAN-19PUpregulated[1]
Experimental Protocols: this compound Derivative
  • In Vitro Model: Free fatty acid-induced steatotic HepG2 cells were used to mimic NAFLD conditions in vitro. The efficacy of IAN-19P was assessed by measuring intracellular triglyceride content and the leakage of lactate (B86563) dehydrogenase (LDH) and transaminases.[1]

  • In Vivo Model: A high-fat diet-fed rat model was utilized to induce NAFLD. The in vivo anti-NAFLD effect of IAN-19P was evaluated by measuring plasma lipids, transaminases (ALT and AST), LDH, and gamma-glutamyl transferase (GGT). Gene expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase I (CPT-1) was also assessed.[1]

Signaling Pathway: this compound Derivative

The hepatoprotective effect of the this compound derivative IAN-19P is linked to the upregulation of PPARα and CPT-1. PPARα is a key regulator of lipid metabolism, and its activation leads to increased fatty acid oxidation.

PPARa_Pathway IAN19P IAN-19P PPARa PPARα IAN19P->PPARa Upregulates CPT1 CPT-1 PPARa->CPT1 Upregulates FattyAcidOxidation Increased Fatty Acid Oxidation CPT1->FattyAcidOxidation Hepatoprotection Hepatoprotective Effect FattyAcidOxidation->Hepatoprotection

PPARα Signaling Pathway for IAN-19P

Hepatoprotective Effects of Andrographolide: An Analogue of this compound

Andrographolide, a major bioactive component of Andrographis paniculata, has been extensively studied for its hepatoprotective effects. The mechanisms underlying its therapeutic potential are multifaceted, primarily involving antioxidant and anti-inflammatory actions.

Quantitative Data: Andrographolide
ParameterModelToxinTreatmentOutcomeReference
ALTRatsAcetaminophen (B1664979)Andrographolide (5 & 10 mg/kg)Significantly decreased[2]
ASTRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
ALPRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
GGTRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
LDHRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
Total Bilirubin (B190676)RatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
ALTMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
ASTMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
ALTRatsα-naphthylisothiocyanateAndrographolide (100 mg/kg)Significantly decreased[4]
ASTRatsα-naphthylisothiocyanateAndrographolide (100 mg/kg)Significantly decreased[4]
ALPRatsα-naphthylisothiocyanateAndrographolide (100 mg/kg)Significantly decreased[4]
GGTRatsα-naphthylisothiocyanateAndrographolide (100 mg/kg)Significantly decreased[4]
Total BilirubinRatsα-naphthylisothiocyanateAndrographolide (100 mg/kg)Significantly decreased[4]
ParameterModelToxinTreatmentOutcomeReference
MDARatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly decreased[2]
GSHRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly increased[2]
SODRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly increased[2]
CATRatsAcetaminophenAndrographolide (5 & 10 mg/kg)Significantly increased[2]
MDAMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
ROSMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
GSHMiceHexachlorocyclohexaneAndrographolideSignificantly increased[5]
SODMiceHexachlorocyclohexaneAndrographolideSignificantly increased[5]
CATMiceHexachlorocyclohexaneAndrographolideSignificantly increased[5]
ParameterModelToxinTreatmentOutcomeReference
TNF-αMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
IL-1βMiceLPS/D-GalNAndrographolideDose-dependently decreased[3]
IL-6--AndrographolideDecreased expression[6]
iNOSHepatocytesCytokine MixtureAndrographolideInhibited expression[7]
Experimental Protocols: Andrographolide
  • Acetaminophen-Induced Hepatotoxicity Model: Male Sprague-Dawley rats were treated with acetaminophen (APAP) at a dose of 640 mg/kg body weight, p.o. for 14 days to induce liver toxicity. Andrographolide (5 and 10 mg/kg, p.o.) was co-administered with APAP. Serum levels of ALT, AST, ALP, GGT, LDH, and total bilirubin, as well as hepatic levels of MDA, GSH, SOD, and CAT were measured.[2]

  • LPS/D-Galactosamine-Induced Acute Liver Injury Model: Mice were administered lipopolysaccharide (LPS) (60 mg/kg) and D-galactosamine (D-GalN) (800 mg/kg) to induce acute liver injury. Andrographolide was administered 1 hour after the LPS/D-GalN challenge. Serum ALT and AST, hepatic MDA and ROS, and inflammatory cytokines (TNF-α, IL-1β) were measured.[3]

  • α-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model: Rats were pretreated with andrographolide (100 mg/kg, i.g.) for four consecutive days, with a single intraperitoneal injection of ANIT on the second day. Serum levels of ALT, AST, ALP, GGT, and bilirubin were measured to evaluate cholestatic liver injury.[4]

  • Hexachlorocyclohexane (BHC)-Induced Oxidative Injury Model: Male mice were treated with BHC to induce liver tumors. The effects of andrographolide supplementation on hepatic antioxidant enzymes (GSH, GST, GR, GSH-Px, SOD, CAT) and lipid peroxidation were investigated.[5]

Signaling Pathways: Andrographolide

The hepatoprotective effects of andrographolide are mediated through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.

Andrographolide activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[8] This leads to the upregulation of antioxidant enzymes, thereby mitigating oxidative stress-induced liver damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andrographolide Andrographolide Keap1 Keap1 Andrographolide->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH, HO-1) ARE->AntioxidantEnzymes Upregulates OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Andrographolide activates the Nrf2 pathway.

Andrographolide inhibits the NF-κB signaling pathway, a key regulator of inflammation.[8] By suppressing NF-κB activation, andrographolide reduces the production of pro-inflammatory cytokines, thus alleviating inflammatory liver injury.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andrographolide Andrographolide IKK IKK Andrographolide->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) IkBa->NFkB_cyto Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB_cyto->NFkB_nucleus Translocation ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->ProinflammatoryGenes Binds Inflammation Reduced Inflammation ProinflammatoryGenes->Inflammation Downregulates

Andrographolide inhibits the NF-κB pathway.

Conclusion

The available evidence strongly suggests that this compound and its derivatives possess significant hepatoprotective potential. The study on the this compound derivative IAN-19P provides a direct link to the modulation of lipid metabolism pathways in the context of NAFLD. Furthermore, the extensive research on the closely related compound, andrographolide, reveals a broader mechanism of action involving the potentiation of the Nrf2-mediated antioxidant defense system and the inhibition of NF-κB-driven inflammation.

For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel therapies for liver diseases. Future research should focus on elucidating the specific mechanisms of this compound itself, expanding the toxicological and pharmacokinetic profiles, and conducting well-designed clinical trials to validate its therapeutic efficacy in various liver pathologies. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for designing future preclinical and clinical investigations into this promising natural product.

References

Preliminary In Vitro Studies on Isoandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide (B12420448), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest in the scientific community for its potential therapeutic properties. As a stereoisomer of the more extensively studied andrographolide (B1667393), this compound exhibits distinct biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. This technical guide provides a comprehensive overview of preliminary in vitro studies on this compound, focusing on its mechanisms of action, experimental methodologies, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation

Anti-Cancer Activity of this compound and Related Compounds

The cytotoxic effects of this compound and its parent compound, andrographolide, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AndrographolideMDA-MB-231Breast Cancer4830.28[1]
AndrographolideMCF-7Breast Cancer4836.9[1]
AndrographolideT-47DBreast Cancer48>50[1]
AndrographolideA375Malignant Melanoma4812.07
AndrographolideC8161Malignant Melanoma4810.92
AndrographolideKB cell lineOral Cancer24106 µg/ml[2]
AndrographolideBGC-823Gastric Cancer2435.3 µg/ml[3]
AndrographolideBGC-823Gastric Cancer4825.5 µg/ml[3]
AndrographolideBGC-823Gastric Cancer7218 µg/ml[3]

Note: Data for this compound's direct cytotoxic IC50 values in cancer cell lines from the provided search results is limited. The table primarily shows data for andrographolide for comparative context. A molecular docking study suggested this compound has a high binding affinity to Fatty Acid Synthase (FASN), a potential anti-cancer target, with a free binding energy of -7.00 kcal/mol.[4]

Anti-Inflammatory Activity of this compound and Andrographolide

This compound and andrographolide have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

CompoundCell LineStimulantInhibited MediatorIC50 (µM)Reference
This compoundJ774A.1 MacrophagesLPSNitric Oxide (NO)-[5]
This compoundJ774A.1 MacrophagesLPSProstaglandin E2 (PGE2)-[5]
This compoundJ774A.1 MacrophagesLPSInterleukin-1β (IL-1β)-[5]
This compoundJ774A.1 MacrophagesLPSInterleukin-6 (IL-6)-[5]
AndrographolideMurine T-cellsConcanavalin AIFN-γ1.7[6]
AndrographolideRAW264.7LPS + IFN-γPGE28.8[7][8]
AndrographolideRAW264.7LPS + IFN-γNitric Oxide (NO)7.4[8]
AndrographolideTHP-1LPSIL-612.2[7]
AndrographolideTHP-1LPSTNF-α21.9[9]

Note: While a study showed significant inhibition of inflammatory mediators by this compound in a dose-dependent manner, specific IC50 values were not provided in the abstract.[5]

Signaling Pathways Modulated by this compound

Preliminary in vitro studies have identified several key signaling pathways that are modulated by this compound and its analogs, contributing to their anti-inflammatory and anti-cancer effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Studies on andrographolide, a closely related compound, have shown that it can inhibit NF-κB activation.[5][10][11] This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[12] Some evidence suggests andrographolide may directly interact with the p50 subunit of NF-κB.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory\nStimuli (LPS)->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB Complex\n(p65/p50/IκBα) p65 p50 IκBα p65 p65 p50 p50 p65/p50 p65 p50 NF-κB Complex\n(p65/p50/IκBα)->p65/p50 Translocation This compound This compound This compound->IKK Inhibition DNA DNA p65/p50->DNA Binding Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription

Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Andrographolide has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell growth.[13][14]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival This compound This compound This compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing inflammation.[15][16] This effect is mediated through the inhibition of NLRP3, ASC, and caspase-1 expression.[15]

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage This compound This compound This compound->NLRP3 Inhibition IL-1β IL-1β Inflammation Inflammation IL-1β->Inflammation MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate for 24/48/72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent (e.g., DMSO) incubate3->add_solvent measure Measure absorbance at 570nm add_solvent->measure analyze Calculate cell viability measure->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells (adherent & floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify cell populations (Live, Apoptotic, Necrotic) analyze->quantify end End quantify->end

References

The Pharmacological Profile of Isoandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide (B12420448), a diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. As a structurally related analogue of andrographolide (B1667393), the primary bioactive constituent of the plant, this compound exhibits a unique and promising therapeutic profile. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia for treating a variety of ailments, including infections and inflammatory diseases[1]. The therapeutic effects of this plant are largely attributed to its rich content of diterpenoid lactones, with andrographolide being the most abundant and extensively studied. This compound, another significant diterpenoid from this plant, has emerged as a compound of interest due to its distinct pharmacological profile and potential for therapeutic applications[1][2]. This guide aims to provide a comprehensive technical overview of the known pharmacological activities of this compound, offering a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Pharmacological Activities

This compound demonstrates a broad spectrum of biological activities, which are summarized in the following sections. Quantitative data from various in vitro and in vivo studies are presented in tabular format for ease of comparison.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssayCell LineStimulantEndpointIC50 / InhibitionReference
This compound DerivativeNF-κB TransactivationRAW 264.7LPS/IFN-γLuciferase ActivityIC50: 2.4 µg/mL[3]
This compound DerivativeTNF-α SecretionRAW 264.7LPS/IFN-γELISASignificant decrease[3]
This compound DerivativeIL-6 SecretionRAW 264.7LPS/IFN-γELISASignificant decrease[3]
This compound DerivativeNO ProductionRAW 264.7LPS/IFN-γGriess AssaySignificant decrease[3]
AndrographolidePGE2 ProductionRAW 264.7LPS/IFN-γEIAIC50: 8.8 µM[4]
AndrographolideNO ProductionRAW 264.7LPSGriess AssayIC50: 6.4 - 36.7 µM[5]
AndrographolideTNF-α ProductionRAW 264.7LPSELISAPotent Inhibition[4]
Anticancer Activity

The anticancer potential of this compound and its derivatives has been demonstrated in various cancer cell lines. Its cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of this compound and Andrographolide

CompoundCell LineCancer TypeAssayIC50 ValueExposure TimeReference
This compound DerivativeHCT-116Colon CancerMTT Assay3.08 µM (for compound 1g)Not Specified[6]
AndrographolideMCF-7Breast CancerMTT Assay32.90 ± 0.02 µM48 h[2]
AndrographolideMDA-MB-231Breast CancerMTT Assay37.56 ± 0.03 µM48 h[2]
AndrographolideA375Malignant MelanomaMTT Assay12.07 µM48 h[2]
AndrographolideC8161Malignant MelanomaMTT Assay10.92 µM48 h[2]
AndrographolideHCT-116Colorectal CancerMTT Assay8.68 µM (for 5-Fu)48 h[1]
Antiviral Activity

This compound and its derivatives have shown promising activity against a range of viruses. The mechanisms of action often involve the inhibition of viral entry, replication, or key viral enzymes.

Table 3: Antiviral Activity of this compound and Related Compounds

CompoundVirusCell LineAssayEC50 / IC50 ValueReference
14-α-lipoyl andrographolide (AL-1)Influenza A (H9N2)MDCKAntiviral Assay8.4 µM[7]
14-α-lipoyl andrographolide (AL-1)Influenza A (H5N1)MDCKAntiviral Assay15.2 µM[7]
14-α-lipoyl andrographolide (AL-1)Influenza A (H1N1)MDCKAntiviral Assay7.2 µM[7][8]
AndrographolideDengue Virus (DENV2)HepG2Antiviral Assay21.304 µM[7]
AndrographolideDengue Virus (DENV2)HeLaAntiviral Assay22.739 µM[7]
Hepatoprotective Activity

In vivo studies have demonstrated the hepatoprotective effects of this compound derivatives against toxin-induced liver injury. These effects are associated with the modulation of oxidative stress and inflammatory responses.

Table 4: In Vivo Hepatoprotective Activity of this compound Derivatives

CompoundAnimal ModelToxinDosageKey FindingsReference
19-propionyl this compound (IAN-19P)High-Fat Diet Fed RatsHigh-Fat DietNot specifiedLowered plasma lipids and transaminases[9]
AndrographolideRatsCarbon Tetrachloride (CCl4)10-20 mg/kgReduced hepatic enzymes and lipid peroxidation[10]
AndrographolideRatsGalactosamine/Paracetamol200-800 mg/kgNormalized biochemical parameters and ameliorated histopathological changes[11]
Immunomodulatory Activity

This compound and its parent compound, andrographolide, can modulate the immune system by affecting the function of immune cells such as macrophages and lymphocytes. This includes altering cytokine production and influencing both innate and adaptive immune responses.

Table 5: Immunomodulatory Activity of Andrographolide

CompoundModelDosageKey FindingsReference
AndrographolideIn vitro (Murine Macrophages)10 µg/mLAttenuated LPS or IL-4 induced macrophage activation; inhibited M1 and M2 cytokine expression[6][12]
AndrographolideIn vivo (HBsAg immunized mice)1 mg/kgReduced anti-HBs antibody production and the number of IL-4-producing splenocytes[6][12]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound and its derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.

NF-κB signaling pathway inhibition by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often implicated in cancer. Andrographolide, a related compound, has been shown to inhibit this pathway, suggesting a similar mechanism for this compound in its anticancer activity.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

PI3K/Akt signaling pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with This compound Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well plates

  • Complete culture medium

  • LPS (Lipopolysaccharide)

  • This compound stock solution

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2x10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (equal parts of Part A and Part B mixed immediately before use) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced)

This model is used to evaluate the hepatoprotective effect of a compound against chemically-induced liver injury in rodents.

Materials:

  • Male Wistar rats or BALB/c mice

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle)

  • This compound

  • Animal gavage needles

  • Syringes

  • Equipment for blood collection and serum separation

  • Kits for measuring liver function enzymes (ALT, AST)

  • Histopathology equipment and reagents

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups: Normal control, CCl4 control, this compound treatment groups (different doses), and a positive control (e.g., Silymarin).

  • Administer this compound (orally or intraperitoneally) to the treatment groups for a specified period (e.g., 7-14 days).

  • On the last day of treatment (or as per the specific protocol), induce liver injury by administering a single dose of CCl4 (e.g., 1-2 mL/kg, i.p., diluted in olive oil).

  • 24 hours after CCl4 administration, collect blood samples for biochemical analysis of serum ALT and AST levels.

  • Euthanize the animals and collect liver tissues for histopathological examination (e.g., H&E staining to observe necrosis and inflammation).

Conclusion

This compound presents a compelling pharmacological profile with demonstrated anti-inflammatory, anticancer, antiviral, hepatoprotective, and immunomodulatory activities. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and potentially PI3K/Akt. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals. Further investigation into the specific molecular targets and clinical efficacy of this compound is warranted to fully realize its therapeutic potential. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties may also pave the way for novel therapeutic agents based on the this compound scaffold.

References

Isoandrographolide cell differentiation inducing effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Isoandrographolide's Cell Differentiation Inducing Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (B12420448), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest due to its potent biological activities. Among these, its ability to induce cell differentiation, particularly in cancer cell lines, presents a promising avenue for novel therapeutic strategies. This technical guide provides a comprehensive overview of the cell differentiation-inducing effects of this compound, with a focus on its impact on myeloid leukemia and adipocyte cell lineages. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.

Introduction

The induction of terminal differentiation in cancer cells is a therapeutic strategy aimed at reverting malignant cells to a more mature, less proliferative state. Unlike conventional chemotherapy which primarily targets cell viability, differentiation therapy offers a more nuanced approach to cancer treatment, potentially with a more favorable side-effect profile. This compound has been identified as a potent inducer of cell differentiation in mouse myeloid leukemia (M1) cells[1]. Furthermore, related studies on andrographolide (B1667393), the parent compound, have demonstrated inhibitory effects on the differentiation of preadipocyte cell lines, suggesting a broader role for this class of compounds in regulating cellular differentiation processes[2]. This guide will delve into the specifics of these effects, presenting the data and methodologies that form the basis of our current understanding.

Quantitative Data on this compound-Induced Cell Differentiation

The following tables summarize the available quantitative data on the effects of this compound and the related compound, andrographolide, on cell differentiation.

Table 1: Induction of Differentiation in Mouse Myeloid Leukemia (M1) Cells by this compound

CompoundCell LineAssayEndpointResultReference
This compoundMouse Myeloid Leukemia (M1)Phagocytic ActivityPercentage of Phagocytic CellsPotent Induction[1]
This compoundMouse Myeloid Leukemia (M1)Morphological ChangesDifferentiation into Macrophage-like cellsObserved[1]

Note: The original study by Matsuda et al. (1994) described the effect as "potent," but specific quantitative values from the abstract are not available. Further review of the full-text paper is recommended for detailed dose-response data.

Table 2: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells by Andrographolide

CompoundCell LineConcentrationEffect on DifferentiationKey Molecular TargetReference
Andrographolide3T3-L1 PreadipocytesNot SpecifiedSignificant InhibitionPPARγ[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cell differentiation.

Mouse Myeloid Leukemia (M1) Cell Differentiation Assay

This protocol is based on the methods generally employed for assessing the differentiation of M1 leukemia cells into macrophages.

Objective: To determine the ability of this compound to induce differentiation of M1 cells.

Materials:

  • Mouse Myeloid Leukemia (M1) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Latex beads (fluorescently labeled) for phagocytosis assay

  • Wright-Giemsa stain for morphological assessment

  • Flow cytometer

  • Microscope

Procedure:

  • Cell Culture: Culture M1 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment: Seed M1 cells at a density of 1 x 10^5 cells/mL in culture plates. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for differentiation to occur.

  • Assessment of Differentiation:

    • Morphological Analysis: Harvest cells, prepare cytospin slides, and stain with Wright-Giemsa. Examine for morphological changes characteristic of macrophage differentiation, such as increased cytoplasm-to-nucleus ratio, adherence to the culture surface, and presence of vacuoles.

    • Phagocytosis Assay:

      • After treatment, incubate the cells with fluorescently labeled latex beads for 2-4 hours.

      • Wash the cells to remove non-phagocytosed beads.

      • Analyze the cells by flow cytometry to quantify the percentage of cells that have engulfed the beads.

      • Alternatively, visualize the cells under a fluorescence microscope to observe phagocytosis.

Inhibition of Adipocyte Differentiation Assay (3T3-L1 Cells)

This protocol is adapted from studies on the anti-adipogenic effects of andrographolide.

Objective: To assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM supplemented with 10% calf serum (growth medium)

  • Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

  • Insulin medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound

  • Oil Red O staining solution

  • qRT-PCR reagents for gene expression analysis (e.g., for PPARγ and its target genes)

Procedure:

  • Cell Culture and Induction of Differentiation:

    • Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

    • Two days post-confluence (Day 0), replace the growth medium with differentiation medium (DM) containing various concentrations of this compound or vehicle control.

    • On Day 2, replace the medium with insulin medium (IM) containing the respective treatments.

    • From Day 4 onwards, replenish the cells with fresh IM and treatments every two days until Day 8.

  • Assessment of Adipogenesis:

    • Oil Red O Staining:

      • On Day 8, wash the cells with PBS and fix with 10% formalin.

      • Stain the lipid droplets with Oil Red O solution.

      • Wash and visualize the stained lipid droplets under a microscope.

      • Quantify the staining by eluting the dye and measuring its absorbance.

    • Gene Expression Analysis:

      • Harvest cells at different time points during differentiation.

      • Extract total RNA and perform qRT-PCR to measure the expression levels of key adipogenic transcription factors like PPARγ and its downstream target genes.

Signaling Pathways in this compound-Induced Differentiation

The precise signaling pathways mediating the cell differentiation-inducing effects of this compound are not yet fully elucidated. However, based on studies of andrographolide and its derivatives, several pathways are likely to be involved.

Putative Signaling Pathway for Myeloid Differentiation

In the context of myeloid leukemia cell differentiation, pathways involving transcription factors crucial for myeloid lineage commitment and maturation are likely targets.

Myeloid_Differentiation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade This compound This compound This compound->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., PU.1, C/EBPα) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Differentiation-related genes) Transcription_Factors->Gene_Expression Differentiation Differentiation (Macrophage-like phenotype) Gene_Expression->Differentiation

Caption: Putative signaling cascade for this compound-induced myeloid differentiation.

Wnt/β-catenin Pathway in Macrophage Polarization

Andrographolide has been shown to modulate macrophage polarization through the Wnt/β-catenin pathway. This pathway may also be relevant to the differentiation of myeloid leukemia cells into macrophage-like cells.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 LRP5_6->Destruction_Complex inhibits This compound This compound This compound->Destruction_Complex may modulate Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: The Wnt/β-catenin signaling pathway and a potential point of modulation by this compound.

PPARγ Pathway in Adipocyte Differentiation

The peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis. Andrographolide has been shown to inhibit adipocyte differentiation by downregulating PPARγ.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adipogenic_Stimuli Adipogenic Stimuli Upstream_Regulators Upstream Regulators Adipogenic_Stimuli->Upstream_Regulators This compound This compound PPARg PPARγ This compound->PPARg inhibits Upstream_Regulators->PPARg activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Adipogenic_Genes Adipogenic Gene Expression PPARg_RXR->Adipogenic_Genes Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation

Caption: The PPARγ signaling pathway in adipogenesis and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cell differentiation-inducing effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Differentiation cluster_pathway Mechanism of Action cluster_conclusion Conclusion Cell_Culture Cell Culture (e.g., M1 or 3T3-L1 cells) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Phenotypic_Analysis Phenotypic Analysis (Morphology, Phagocytosis, Lipid Staining) Treatment->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (Gene Expression, Protein Levels) Treatment->Molecular_Analysis Data_Interpretation Data Interpretation and Conclusion Phenotypic_Analysis->Data_Interpretation Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Molecular_Analysis->Pathway_Analysis Pathway_Analysis->Data_Interpretation

Caption: A generalized experimental workflow for studying this compound's effects on cell differentiation.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of cell differentiation, particularly in the context of myeloid leukemia. Its ability to promote a more mature, less malignant phenotype in cancer cells is a highly desirable characteristic for a therapeutic agent. The inhibitory effects of the related compound, andrographolide, on adipogenesis further highlight the role of this class of molecules in regulating cellular differentiation programs.

Future research should focus on several key areas. Firstly, a more detailed quantitative analysis of this compound's effects on various cancer cell lines is needed to establish its broader efficacy. Secondly, the precise molecular mechanisms and signaling pathways that are directly modulated by this compound to induce differentiation need to be elucidated. This will involve in-depth studies using techniques such as transcriptomics, proteomics, and targeted inhibitor studies. Finally, preclinical in vivo studies are warranted to evaluate the therapeutic potential of this compound in animal models of leukemia and other cancers.

Conclusion

This compound represents a promising natural product with significant potential as a cell differentiation-inducing agent. This technical guide has summarized the key findings, provided detailed experimental frameworks, and visualized the putative signaling pathways involved in its action. It is hoped that this resource will stimulate further research into this fascinating molecule and accelerate its potential translation into novel cancer therapies.

References

therapeutic potential of Isoandrographolide for silicosis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of Isoandrographolide (ISA) for silicosis reveals its significant promise as a novel treatment modality. This technical guide synthesizes the current understanding of ISA's mechanism of action, supported by preclinical evidence, and provides a framework for researchers and drug development professionals.

Mechanism of Action: Targeting the NLRP3 Inflammasome

Silicosis is a chronic and irreversible occupational lung disease caused by the inhalation of crystalline silica (B1680970) dust.[1][2] A key pathological driver of silicosis is the persistent activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in lung macrophages and epithelial cells.[1][2][3][4] This activation triggers a cascade of inflammatory responses, leading to chronic inflammation, epithelial-mesenchymal transition (EMT), and ultimately, pulmonary fibrosis.[1][2][5]

This compound, a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has been identified as a potent inhibitor of the NLRP3 inflammasome.[1][2][6] Research indicates that ISA administration significantly alleviates silica-induced lung injury by attenuating the inflammatory response, EMT, and collagen deposition in the lungs of mouse models.[1][2] The proposed mechanism of action involves the direct inhibition of the NLRP3 inflammasome complex, thereby reducing the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3][4]

Molecular docking studies suggest that ISA may directly bind to the NLRP3 protein, potentially interacting with key amino acid residues like LYS26 and GLU47, thus preventing its activation.[1][2] This targeted inhibition of the NLRP3 inflammasome positions ISA as a promising therapeutic candidate for silicosis. Notably, ISA has demonstrated lower cytotoxicity and more potent therapeutic effects compared to its more well-known counterpart, andrographolide.[1][2]

Signaling Pathway of this compound in Silicosis

cluster_Cell Macrophage / Epithelial Cell Silica Silica Particles NLRP3 NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Silica->NLRP3 Activates Pro_IL1b pro-IL-1β NLRP3->Pro_IL1b Cleaves pro-Caspase-1 to Caspase-1, which processes pro-IL-1β IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Fibrosis Fibrosis (Collagen Deposition, EMT) Inflammation->Fibrosis This compound This compound (ISA) This compound->NLRP3 Inhibits

Caption: Proposed mechanism of this compound in mitigating silicosis by inhibiting the NLRP3 inflammasome pathway.

Preclinical Evidence: In Vivo and In Vitro Studies

The therapeutic efficacy of this compound has been evaluated in both in vivo animal models and in vitro cell culture systems.

In Vivo Studies

In a key study, a silicosis mouse model was established by intratracheal instillation of silica particles.[1][2] The administration of ISA to these mice resulted in a significant reduction in lung injury, as evidenced by histological examination.[1][2] The treatment also led to a marked decrease in inflammatory cell infiltration, epithelial-mesenchymal transition (EMT), and collagen deposition in the lung tissues.[1][2] Furthermore, the expression levels of key components of the NLRP3 inflammasome, namely NLRP3, ASC, and caspase-1, were significantly inhibited in the lung tissues of ISA-treated mice.[1][2]

In Vitro Studies

In vitro experiments using cell lines, likely macrophages or lung epithelial cells, have corroborated the in vivo findings.[1][2] These studies demonstrated that ISA treatment effectively inhibits the expression of NLRP3, ASC, and caspase-1 in response to silica stimulation.[1][2] This direct inhibitory effect on the inflammasome components at a cellular level further supports the proposed mechanism of action.

Quantitative Data Summary

While the full quantitative data is contingent on accessing the complete research articles, the available information indicates that this compound treatment leads to statistically significant reductions in several key markers of silicosis pathology. The following tables summarize the expected quantitative outcomes based on the published abstracts.

Table 1: In Vivo Efficacy of this compound in a Silicosis Mouse Model

ParameterControl GroupSilica-Induced GroupSilica + this compound Group
Lung Injury ScoreBaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
Inflammatory Cell Count (BALF)BaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
Collagen Deposition (Hydroxyproline)BaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
NLRP3 Protein Expression (Lung)BaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
ASC Protein Expression (Lung)BaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
Caspase-1 Protein Expression (Lung)BaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group

Table 2: In Vitro Efficacy of this compound on Silica-Stimulated Cells

ParameterControl CellsSilica-Stimulated CellsSilica + this compound Cells
NLRP3 Protein ExpressionBaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
ASC Protein ExpressionBaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
Caspase-1 Protein ExpressionBaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group
IL-1β SecretionBaselineSignificantly IncreasedSignificantly Decreased vs. Silica Group

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of this research. While specific concentrations, time points, and reagent details are found within the full publications, the general methodologies are outlined below.

In Vivo Silicosis Model
  • Animal Model: C57BL/6 mice are commonly used for inducing silicosis.[1]

  • Induction of Silicosis: A single intratracheal instillation of a sterile suspension of crystalline silica particles (e.g., 50 mg/kg) is administered to the mice under anesthesia. Control animals receive sterile saline.

  • This compound Administration: ISA is typically dissolved in a suitable vehicle (e.g., DMSO and saline) and administered to the treatment group of mice, often via intraperitoneal injection, at a specified dosage (e.g., daily for a set number of weeks) starting at a designated time point post-silica instillation.

In Vitro Cell Culture Model
  • Cell Lines: Murine macrophage cell lines (e.g., J774A.1 or RAW264.7) or human/murine lung epithelial cell lines are appropriate for these studies.

  • Cell Stimulation: Cells are primed with a pro-inflammatory stimulus (e.g., LPS) followed by stimulation with silica particles to induce NLRP3 inflammasome activation.

  • This compound Treatment: Cells are pre-treated with varying concentrations of ISA for a specific duration before the addition of silica.

  • Endpoint Analysis: Cell culture supernatants are collected to measure the levels of secreted cytokines (e.g., IL-1β) using ELISA. Cell lysates are prepared to analyze the protein expression of NLRP3 inflammasome components and downstream signaling molecules via Western blotting.

Experimental Workflow

cluster_InVivo In Vivo Experimental Workflow cluster_InVitro In Vitro Experimental Workflow Animal_Model Silicosis Mouse Model (Silica Instillation) Treatment_IV This compound Administration Animal_Model->Treatment_IV Analysis_IV Endpoint Analysis (Histology, BALF, Western Blot) Treatment_IV->Analysis_IV Cell_Culture Cell Culture (Macrophages / Epithelial Cells) Treatment_IC This compound Treatment Cell_Culture->Treatment_IC Stimulation Silica Stimulation Analysis_IC Endpoint Analysis (ELISA, Western Blot) Stimulation->Analysis_IC Treatment_IC->Stimulation

Caption: General experimental workflows for in vivo and in vitro studies of this compound in silicosis.

Conclusion and Future Directions

This compound presents a compelling therapeutic strategy for silicosis by directly targeting the NLRP3 inflammasome, a central driver of the disease's pathology. The preclinical data strongly support its anti-inflammatory and anti-fibrotic effects. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of ISA, optimizing its delivery to the lungs, and conducting further preclinical studies to establish its long-term safety and efficacy. These steps will be crucial in advancing this compound towards clinical trials as a potential first-in-class treatment for silicosis.

References

Methodological & Application

Synthesis of Isoandrographolide Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of isoandrographolide (B12420448) analogues, detailing their biological activities and the signaling pathways they modulate. This document includes detailed experimental protocols for the synthesis of key analogues and for the evaluation of their cytotoxic and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key cellular signaling pathways are visualized using diagrams.

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, is a well-known natural product with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] this compound, a structural isomer of andrographolide, has also garnered significant attention as a scaffold for the development of novel therapeutic agents.[3][4] The synthesis of this compound analogues through various chemical modifications has led to the discovery of compounds with enhanced potency and selectivity against various diseases, particularly cancer and inflammatory conditions.[5][6]

This document outlines the synthetic strategies for creating diverse this compound analogues and provides protocols for assessing their biological efficacy. The primary focus is on modifications at various positions of the this compound core to explore structure-activity relationships (SAR).

Synthetic Strategies and Key Analogues

The synthesis of this compound analogues typically starts from andrographolide, which is readily available from A. paniculata. The key step is the acid-catalyzed isomerization of andrographolide to this compound.[7] Subsequent modifications are then carried out on the this compound scaffold. Common synthetic modifications include esterification, etherification, and the introduction of nitrogen-containing moieties at various positions to generate libraries of novel compounds.[1][8][9]

Synthesis of this compound from Andrographolide

The foundational step in the synthesis of this compound analogues is the conversion of andrographolide to this compound. This is typically achieved through an acid-catalyzed rearrangement.

Experimental Protocol: Synthesis of this compound [7]

  • Dissolution: Dissolve 8 g of andrographolide in 150 mL of concentrated hydrochloric acid (HCl).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Quenching and Extraction: After the reaction is complete, add crushed ice to the mixture. Extract the aqueous mixture three times with 25 mL of dichloromethane (B109758) (DCM) each time.

  • Washing: Combine the organic layers and wash thoroughly with a freshly prepared cold saturated sodium bicarbonate solution, followed by a brine solution.

  • Drying and Recrystallization: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then recrystallize the crude product from ethyl acetate (B1210297) to obtain pure this compound.

Synthesis of C-17 Ester Derivatives

Modification at the C-17 position of the andrographolide and this compound scaffold has been a successful strategy for enhancing anticancer activity.[1][3]

Experimental Protocol: General Procedure for the Synthesis of C-17 Ester Derivatives of this compound [9]

  • Reaction Setup: To a solution of this compound in dichloromethane (DCM), add the corresponding carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired C-17 ester derivative.

One-Pot Synthesis of 17-Amino-8-epi-isoandrographolide Analogues

A highly efficient one-pot, three-step cascade reaction has been developed for the synthesis of novel 17-amino-8-epi-isoandrographolide analogues, which have shown significant cytotoxic activity.[1][10] This method is advantageous due to its operational simplicity and high stereoselectivity.[11]

Conceptual Experimental Workflow

G start Andrographolide step1 Epoxide Formation (e.g., m-CPBA) start->step1 step2 Epoxide Ring Opening (Aniline Derivatives) step1->step2 step3 Intramolecular Ring Closing step2->step3 step4 Oxa-conjugate Addition-Elimination step3->step4 end 17-Amino-8-epi-isoandrographolide Analogues step4->end

Caption: One-pot synthesis workflow.

Biological Activity and Quantitative Data

This compound analogues have demonstrated significant potential as anticancer and anti-inflammatory agents. Their biological activity is typically evaluated through in vitro assays against various cancer cell lines and by measuring the inhibition of inflammatory mediators.

Anticancer Activity

The cytotoxic effects of this compound analogues are commonly assessed using the MTT assay, which measures cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀).

Table 1: Cytotoxic Activity of Selected this compound Analogues

Compound/AnalogueCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
This compound HCT-116 (Colon)>100[7]
Pyrazole (B372694) Acetal 1g HCT-116 (Colon)3.08[8]
C-17 p-methoxy phenyl ester 8s A549 (Lung)6.6[3]
C-17 p-methoxy phenyl ester 8s PC-3 (Prostate)5.9[3]
Compound 9s A594 (Lung)3.5[3]
17-amino-8-epi-isoandrographolide derivative ASK (Breast)Strong Activity[10]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogues are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Table 2: Anti-inflammatory Activity of Selected Andrographolide/Isoandrographolide Analogues

Compound/AnalogueAssayActivity/ResultReference
Andrographolide TNF-α release inhibition (THP-1 cells)IC₅₀ = 21.9 µM[13]
Andrographolide Derivative 6 Dimethylbenzene-induced ear edema (mice)79.4% inhibition at 1.35 mmol/kg[12]
Andrographolide PGE₂ release inhibition (RAW264.7 cells)IC₅₀ = 8.8 µM[12]

Experimental Protocols for Biological Evaluation

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of synthesized this compound analogues on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of isopropanol (B130326) or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol for In Vitro Anti-inflammatory Assay (TNF-α Release)

This protocol assesses the ability of this compound analogues to inhibit the production of the pro-inflammatory cytokine TNF-α.[9]

  • Cell Culture and Differentiation: Culture THP-1 human monocytic leukemia cells and differentiate them into macrophages by treating with phorbol-12-myristate-13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of the this compound analogues for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18 hours), collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value.

Signaling Pathways Modulated by this compound Analogues

Andrographolide and its analogues exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[14] Andrographolide and its derivatives are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases IkB_NFkB->NFkB This compound This compound Analogues This compound->IKK inhibits DNA DNA NFkB_active->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates

Caption: Inhibition of the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Andrographolide analogues have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound Analogues This compound->PI3K inhibits This compound->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is implicated in both inflammation and cancer. Inhibition of this pathway by andrographolide analogues can suppress tumor growth and inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates This compound This compound Analogues This compound->JAK inhibits DNA DNA STAT_dimer_nuc->DNA binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression

Caption: Inhibition of the JAK/STAT pathway.

Conclusion

The synthesis of this compound analogues represents a promising avenue for the development of novel therapeutics for cancer and inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the this compound scaffold, guided by structure-activity relationship studies and a deeper understanding of the underlying molecular mechanisms, is expected to yield new and improved drug candidates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoandrographolide (B12420448), a significant bioactive diterpenoid lactone found in Andrographis paniculata, is an isomer of the more abundant andrographolide (B1667393). Like andrographolide, it exhibits a range of pharmacological activities, making its accurate quantification crucial for the quality control of herbal raw materials, extracts, and finished pharmaceutical products. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise determination of this compound.

Principle

The method employs RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase (a mixture of acetonitrile (B52724) and water). Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For sample extraction and solvent degassing.

  • Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Reagents and Standards
  • This compound Reference Standard: Of known purity (e.g., >95%).

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Methanol (B129727): HPLC grade (for sample and standard preparation).

  • Formic Acid (optional): HPLC grade, can be added to the mobile phase to improve peak shape.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

For Plant Material (e.g., Andrographis paniculata powder):

  • Accurately weigh about 1.0 g of the dried, powdered plant material into a conical flask.

  • Add a known volume of methanol (e.g., 50 mL).

  • Sonicate the mixture for 30-60 minutes at room temperature to facilitate extraction[1].

  • Allow the mixture to cool and then filter it through a Whatman No. 1 filter paper.

  • Transfer the filtrate to a volumetric flask and make up to the final volume with the extraction solvent.

  • Prior to injection, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

For Formulations (e.g., Tablets, Capsules):

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate to dissolve the this compound.

  • Dilute to the final volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific column and HPLC system used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Note: A gradient elution might be necessary for complex samples to achieve better separation from other related compounds like andrographolide and neoandrographolide. A typical gradient could be a linear increase in the acetonitrile concentration over time.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The Relative Standard Deviation (RSD) should typically be less than 2%.

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the this compound standard. The recovery should be within an acceptable range (e.g., 98-102%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

The quantitative data for a typical method validation are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterSpecificationTypical Result
Linearity Range (µg/mL) -1 - 100
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (Recovery %) 98.0 - 102.0%99.5%
Precision (RSD %)
    - Intra-day≤ 2.0%0.9%
    - Inter-day≤ 2.0%1.2%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample/ Reference Standard s2 Dissolve/Extract with Methanol s1->s2 s3 Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (225 nm) h2->h3 d1 Integrate Peak Area h3->d1 d3 Calculate Concentration d1->d3 d2 Construct Calibration Curve d2->d3

Caption: Workflow for this compound Quantification by HPLC.

Logical Relationship for Method Validation

Validation_Relationship Method HPLC Method Validation Method Validation (ICH) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Result Validated Method for Routine Analysis Specificity->Result Linearity->Result Precision->Result Accuracy->Result LOD_LOQ->Result Robustness->Result

Caption: Key Parameters for HPLC Method Validation.

References

Application Note: Quantitative Analysis of Isoandrographolide using UPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a sensitive and accurate Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the quantitative analysis of isoandrographolide (B12420448), a significant diterpenoid lactone found in Andrographis paniculata. The developed protocol is designed for researchers, scientists, and professionals in the drug development industry, offering a robust methodology for quality control and research purposes. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is one of the major bioactive diterpenoids present in Andrographis paniculata, a plant widely used in traditional medicine.[1][2] While andrographolide (B1667393) is the most abundant and studied compound, the quantification of this compound is also crucial for the comprehensive quality assessment and standardization of A. paniculata extracts and formulations. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and reduced solvent consumption.[3] Coupled with a Photodiode Array (PDA) detector, this method allows for precise quantification and spectral analysis for peak purity assessment.

Experimental

  • UPLC System: Waters ACQUITY UPLC System with a binary solvent manager, sample manager, and PDA detector.[4]

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[4]

  • Data Acquisition and Processing: Empower 3 Chromatography Data Software.

  • Analytical Balance: Mettler Toledo XS205 DualRange.

  • Ultrasonic Bath: Branson 5800.

  • Syringe Filters: 0.22 µm PVDF.

  • This compound Reference Standard: (Purity ≥ 98%, obtained from a certified supplier).

  • Acetonitrile: HPLC grade.

  • Methanol (B129727): HPLC grade.

  • Formic Acid: LC-MS grade.

  • Water: Milli-Q or equivalent ultrapure water.

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[3][5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3][5]
Gradient Elution 20% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min[5][6]
Column Temperature 40 °C[3][4][5]
Injection Volume 1 µL[4]
PDA Detection 225 nm[2]
PDA Scan Range 200-400 nm[4][7]

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: Accurately weigh 100 mg of the dried, powdered A. paniculata extract. Add 10 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.[8]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.

  • Dilution: Dilute the filtered sample with methanol as necessary to bring the this compound concentration within the calibration range.

Method Validation Summary

The following tables present a summary of the method validation parameters. These values are representative and should be established for each specific laboratory and application.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234≥ 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 2.0
50< 2.0< 2.0
100< 2.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound2524.899.2
5050.3100.6
7574.599.3

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.050.15

Visualizations

UPLC_PDA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh A. paniculata Extract start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into UPLC System dilute_std->inject extract_sample Ultrasonic Extraction with Methanol weigh_sample->extract_sample centrifuge_sample Centrifuge extract_sample->centrifuge_sample filter_sample Filter through 0.22µm PVDF Filter centrifuge_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect PDA Detection (225 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for UPLC-PDA analysis of this compound.

Logical_Relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_routine_analysis Routine Analysis optimization Optimization of Chromatographic Conditions column_selection Column Selection (e.g., C18) optimization->column_selection mobile_phase Mobile Phase Selection (Acetonitrile/Water + Additive) optimization->mobile_phase detection_wl Detection Wavelength (UV Spectrum Analysis) optimization->detection_wl validation Method Validation column_selection->validation mobile_phase->validation detection_wl->validation linearity Linearity & Range validation->linearity precision Precision (Intra- & Inter-day) validation->precision accuracy Accuracy (Recovery) validation->accuracy specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq application Application to Routine Analysis validation->application qc Quality Control of Raw Materials & Products application->qc

Caption: Logical relationship of method development, validation, and application.

Conclusion

The described UPLC-PDA method provides a rapid, precise, and accurate means for the quantitative analysis of this compound in Andrographis paniculata extracts. This application note and the accompanying protocols serve as a valuable resource for researchers and industry professionals engaged in the quality control and development of herbal medicines and related products. The method's high sensitivity and specificity make it suitable for routine analysis.

References

Application Notes and Protocols for Developing an In Vitro Assay for Isoandrographolide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant potential as a therapeutic agent due to its diverse biological activities. Notably, it exhibits potent anti-inflammatory and anti-cancer properties. A key mechanism of its anti-inflammatory action is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This compound has been reported to possess lower cytotoxicity and potentially greater therapeutic efficacy than its more abundant analogue, andrographolide (B1667393).

These application notes provide a comprehensive guide for developing a robust in vitro assay to characterize and quantify the biological activity of this compound. The protocols herein focus on its anti-inflammatory effects, specifically its ability to inhibit the NLRP3 inflammasome in a macrophage-based model. Additionally, a protocol for assessing its cytotoxicity is included to establish a therapeutic index.

Data Presentation

Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Andrographolide and Related Compounds
CompoundCell LineAssayTarget/EndpointIC50 ValueReference
Andrographolide RAW 264.7Nitric Oxide (NO) ProductioniNOS17.4 ± 1.1 µM[1][2]
Andrographolide DU145 (Prostate Cancer)IL-6 ProductionIL-6 Expression~3 µM
Andrographolide Various Cancer Cell LinesCytotoxicity (MTT Assay)Cell Viability15 - 40 µM (at 48h)
This compound HCT-116 (Colon Cancer)CytotoxicityCell Viability3.08 µM[3]
This compound HL-60 (Leukemia)Antiproliferative ActivityCell Proliferation6.30 µM

Note: Specific IC50 values for this compound's direct inhibition of inflammatory mediators (NO, TNF-α, IL-6) in macrophage models are not extensively reported in the reviewed literature. The provided data for andrographolide offers a comparative baseline. Further experimental validation is recommended.

Mandatory Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_upstream Upstream Signaling (Priming Step) cluster_inflammasome Inflammasome Assembly (Activation Step) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling (IKKβ, IκBα, p65) TLR4->NF_kB_Pathway Pro_IL1B_mRNA pro-IL-1β mRNA NF_kB_Pathway->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NF_kB_Pathway->NLRP3_mRNA ATP ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Inflammasome Assembled NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage IL1B Mature IL-1β (Secretion) Casp1->IL1B cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation This compound This compound This compound->NF_kB_Pathway Potential Inhibition This compound->NLRP3 Direct Inhibition Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Macrophages (e.g., RAW 264.7) in 96-well plates Incubate_24h Incubate for 24h for adherence Seed_Cells->Incubate_24h Pretreat_Iso Pre-treat with this compound (various concentrations) for 1-2 hours Incubate_24h->Pretreat_Iso MTT_Assay Assess Cell Viability (MTT Assay on parallel plate) Incubate_24h->MTT_Assay Parallel Plate Prime_LPS Prime with LPS (Signal 1) (e.g., 1 µg/mL) for 4-6 hours Pretreat_Iso->Prime_LPS Activate_ATP Activate with ATP (Signal 2) (e.g., 5 mM) for 30-60 minutes Prime_LPS->Activate_ATP Collect_Supernatant Collect Supernatant Activate_ATP->Collect_Supernatant Cell_Lysis Lyse Cells Activate_ATP->Cell_Lysis ELISA Measure IL-1β in supernatant (ELISA) Collect_Supernatant->ELISA Griess_Assay Measure Nitric Oxide in supernatant (Griess Assay) Collect_Supernatant->Griess_Assay Western_Blot Analyze NLRP3, Caspase-1 in cell lysate (Western Blot) Cell_Lysis->Western_Blot

References

Application Notes: Isoandrographolide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide (B12420448) (ISA) is a diterpenoid lactone derived from the plant Andrographis paniculata. It is a stereoisomer of the more widely studied andrographolide (B1667393). Recent research has highlighted ISA as a potent anti-inflammatory agent with a distinct mechanism of action, making it a promising candidate for therapeutic development. Notably, studies suggest ISA exhibits lower cytotoxicity and potentially more potent therapeutic effects compared to andrographolide.[1] These application notes provide a summary of its mechanism, quantitative data from related compounds, and detailed protocols for its use in preclinical animal models of inflammation.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The primary anti-inflammatory mechanism of this compound identified to date is the inhibition of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells that plays a critical role in the innate immune system. Upon activation by various stimuli, such as crystalline substances like silica (B1680970), it triggers a cascade that leads to the maturation and release of potent pro-inflammatory cytokines.

This compound has been shown to suppress the activation of this pathway by inhibiting the expression of key protein components, including NLRP3 itself, ASC (Apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[1] This inhibitory action effectively blocks the downstream inflammatory cascade, reducing tissue damage and fibrosis.[1] Molecular docking studies further suggest that ISA may bind directly to the NLRP3 protein, preventing its activation.[1]

Isoandrographolide_NLRP3_Pathway Stimulus Inflammatory Stimulus (e.g., Silica) NLRP3 NLRP3 Stimulus->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Pro-Casp-1 IL1b Mature IL-1β / IL-18 Casp1->IL1b cleaves pro-cytokines ProIL1b Pro-IL-1β / Pro-IL-18 ProIL1b->Casp1 Inflammation Inflammation & Fibrosis IL1b->Inflammation promotes ISA This compound (ISA) ISA->NLRP3 inhibits expression ISA->ASC inhibits expression ISA->Casp1 inhibits expression

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Data Presentation

While specific quantitative in vivo dose-response data for this compound is still emerging, studies have qualitatively demonstrated its significant efficacy.[1] To provide a quantitative framework for experimental design, data from its parent compound, andrographolide, which targets similar inflammatory pathways, is presented below. Researchers should aim to generate similar quantitative endpoints for this compound.

Table 1: Summary of this compound Effects in a Murine Silicosis Model

Parameter Assessed Animal Model Observation Reference
Lung Injury & Inflammation Silica-induced C57BL mice Significantly alleviated [1]
Collagen Deposition Silica-induced C57BL mice Attenuated [1]
Epithelial-Mesenchymal Transition (EMT) Silica-induced C57BL mice Attenuated [1]

| NLRP3, ASC, Caspase-1 Expression | Silica-induced C57BL mice | Inhibited |[1] |

Table 2: Reference Quantitative Data for Andrographolide in Animal and In Vitro Models

Model / Assay Key Parameters Dosage / Concentration Results Reference
LPS-induced Inflammation (in vitro) TNF-α release (macrophages) IC50: 0.6 µM Concentration-dependent inhibition [2]
GM-CSF release (macrophages) IC50: 3.3 µM Concentration-dependent inhibition [2]
NF-κB activation (RAW264.7 cells) IC50: 26.0 µM Dose-dependent inhibition [3]
TNF-α release (RAW264.7 cells) IC50: 23.3 µM Potent inhibition [3]
Allergic Lung Inflammation (mice) TNF-α & GM-CSF in BALF 30 mg/kg (i.p.) 92% and 65% inhibition, respectively [2]
LPS-induced Hepatitis (mice) Serum ALT & AST levels 40 mg/kg (oral) Significantly decreased [4]

| Carrageenan-induced Paw Edema (rats) | Paw edema | 10, 25, 50 mg/kg (s.c.) | Significant antiedematogenic activity |[5] |

Experimental Protocols & Visualizations

The most well-documented use of this compound is in a murine model of silicosis, a condition characterized by severe pulmonary inflammation and fibrosis driven by the NLRP3 inflammasome.[1]

Experimental_Workflow A 1. Animal Acclimatization (C57BL/6 Mice) B 2. Model Induction (Intratracheal Silica Instillation) A->B C Group Allocation B->C D1 Control Group (Vehicle) C->D1 D2 ISA Treatment Group (Drug Administration) C->D2 E 3. Observation Period (e.g., 28 days) D1->E D2->E F 4. Endpoint Analysis E->F G1 Bronchoalveolar Lavage Fluid (BALF) - Cell Counts - Cytokine Analysis (ELISA) F->G1 G2 Lung Tissue - Histology (H&E, Masson) - Hydroxyproline (B1673980) Assay F->G2 G3 Protein & Gene Expression - Western Blot (NLRP3, ASC) - qRT-PCR F->G3

Caption: Experimental workflow for testing ISA in a silicosis mouse model.
Protocol 1: Silica-Induced Pulmonary Inflammation and Fibrosis in Mice

This protocol is based on methodologies used to establish murine silicosis to study the effects of this compound.[1][6]

1. Materials and Reagents:

  • This compound (ISA)
  • Crystalline silica particles (e.g., Min-U-Sil 5, average particle size 1-5 µm)
  • Vehicle for ISA (e.g., Saline containing 5% DMSO, 30% PEG300, 5% Tween 80)
  • Sterile, endotoxin-free saline
  • Anesthetic (e.g., sodium pentobarbital)
  • Male C57BL/6 mice (6-8 weeks old)

2. Animal Model Induction:

  • Acclimatize mice for at least one week prior to the experiment.
  • Anesthetize a mouse via intraperitoneal injection of sodium pentobarbital.
  • Suspend silica particles in sterile saline to a final concentration of ~2.5 mg in 50 µL.
  • Place the anesthetized mouse in a supine position on a surgical board.
  • Make a small incision to expose the trachea.
  • Using a microsyringe, slowly instill 50 µL of the silica suspension directly into the trachea.
  • Suture the incision and allow the mouse to recover on a warming pad. Control animals receive an equal volume of sterile saline.

3. This compound Administration:

  • Begin ISA administration on the day of, or one day after, silica instillation.
  • Prepare the desired dose of ISA in the vehicle. While an optimal dose for ISA is still under investigation, doses for the related compound andrographolide often range from 10-50 mg/kg for in vivo models.[2][4][5]
  • Administer ISA daily via the desired route (e.g., intraperitoneal injection or oral gavage) for the duration of the study (e.g., 28 days). The control group receives an equal volume of the vehicle.

4. Endpoint Analysis:

  • At the end of the study period, euthanize the mice.
  • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile saline to collect BAL fluid. Analyze for total and differential cell counts and measure cytokine levels (e.g., IL-1β, TNF-α) by ELISA.
  • Histopathology: Perfuse the lungs and fix them in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition (fibrosis).
  • Biochemical Assays: Homogenize lung tissue to measure hydroxyproline content as a quantitative marker of collagen.
  • Western Blot / qRT-PCR: Analyze lung tissue homogenates to quantify the protein and gene expression levels of NLRP3, ASC, Caspase-1, and other inflammatory markers.

Protocol 2: Other Potential Animal Models for ISA Evaluation

Based on its mechanism and the extensive research on andrographolide, ISA can be evaluated in other inflammation models.

  • LPS-Induced Acute Colitis: This model is induced in mice by administering dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water. ISA could be administered orally or systemically to assess its ability to reduce intestinal inflammation, barrier dysfunction, and pro-inflammatory cytokine production.[7]

  • LPS-Induced Hepatitis: A single intraperitoneal injection of Lipopolysaccharide (LPS) in mice induces acute liver inflammation. The efficacy of ISA can be measured by its ability to reduce serum levels of liver enzymes (ALT, AST) and inflammatory markers in liver tissue.[4]

Logical_Relationship Silica Silica Particle Exposure NLRP3_Activation NLRP3 Inflammasome Activation Silica->NLRP3_Activation triggers Cytokines Release of IL-1β / IL-18 NLRP3_Activation->Cytokines leads to Inflammation Pulmonary Inflammation & Fibrosis Cytokines->Inflammation drives Silicosis Pathogenesis of Silicosis Inflammation->Silicosis ISA This compound (ISA) ISA->NLRP3_Activation BLOCKS

Caption: Logical flow of this compound's therapeutic action.

References

Preparation of Isoandrographolide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide (B12420448), a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered significant interest for its therapeutic potential, notably its anti-inflammatory properties through the inhibition of the NLRP3 inflammasome.[1] However, its progression into in vivo studies is hampered by its poor aqueous solubility, a common challenge with many natural products. This document provides detailed application notes and protocols for the preparation of this compound for in vivo research, ensuring optimal delivery and bioavailability for reliable experimental outcomes.

Physicochemical Properties and Formulation Challenges

Similar to its analogue andrographolide (B1667393), this compound is characterized by low water solubility, which presents a significant hurdle for in vivo administration, particularly for systemic delivery.[2][3] Oral bioavailability is often limited due to poor dissolution in the gastrointestinal tract. Intravenous administration is also challenging without a suitable solubilization vehicle, as direct injection of a suspension can lead to embolism and unreliable dosing. Therefore, the use of appropriate formulation strategies is critical for successful in vivo evaluation.

Solubility and Stability Considerations

While specific solubility data for this compound in various solvents is not extensively documented in publicly available literature, data for the structurally similar andrographolide provides valuable insights. Andrographolide exhibits poor solubility in water but is more soluble in organic solvents such as methanol, ethanol, and DMSO.

The stability of these compounds is pH-dependent. For instance, andrographolide is more stable in acidic to neutral pH and is prone to degradation in alkaline conditions. This is an important consideration when selecting vehicles and during the preparation process.

Recommended Formulation for In Vivo Studies

For preclinical in vivo studies in rodent models, a common and effective approach for administering poorly soluble compounds is through intraperitoneal (i.p.) injection using a co-solvent system. This method ensures systemic exposure and bypasses the complexities of oral absorption for initial efficacy studies.

Co-Solvent Vehicle System

A widely used and generally well-tolerated vehicle for i.p. injection of hydrophobic compounds in mice consists of a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent for the compound
PEG30030-40%Co-solvent, enhances solubility
Tween 801-5%Surfactant, improves stability
Saline (0.9%)Remainder to 100%Diluent, ensures isotonicity

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is crucial to perform a vehicle-only control in all in vivo experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol details the preparation of a 1 mg/mL stock solution of this compound in a co-solvent vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 1 mg/mL final concentration, weigh 1 mg of this compound.

  • Initial Solubilization: In a sterile microcentrifuge tube, dissolve the weighed this compound in DMSO. For a 10% DMSO final concentration in 1 mL, add 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Addition of Co-solvent and Surfactant: To the DMSO-isoandrographolide solution, add PEG300 (e.g., 400 µL for a 40% final concentration) and Tween 80 (e.g., 50 µL for a 5% final concentration). Vortex after each addition to ensure a homogenous mixture.

  • Final Dilution with Saline: Slowly add sterile saline to the mixture to reach the final volume (e.g., add 450 µL of saline for a total volume of 1 mL). It is crucial to add the saline dropwise while vortexing to prevent precipitation of the compound.

  • Final Formulation: The resulting solution should be a clear, homogenous formulation. If any precipitation is observed, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of co-solvents).

  • Sterility: All steps should be performed under aseptic conditions (e.g., in a laminar flow hood) to ensure the sterility of the final formulation for injection.

Protocol 2: In Vivo Administration in a Mouse Model of Silicosis

This protocol is based on a study where this compound was shown to attenuate silicosis in mice by inhibiting the NLRP3 inflammasome.[1]

Animal Model:

  • C57BL/6 mice are a commonly used strain for silicosis models.

Dosing:

  • Dosage: A dosage of 10 mg/kg of this compound can be used as a starting point, based on in vivo studies with the related compound, andrographolide.[4] Dose-response studies are recommended to determine the optimal effective dose.

  • Frequency: Administration can be performed once daily via intraperitoneal injection.

  • Volume: The injection volume should be calculated based on the animal's body weight, typically 5-10 mL/kg. For a 25g mouse, a 10 mg/kg dose would require 0.25 mg of this compound. Using a 1 mg/mL formulation, this would correspond to an injection volume of 250 µL.

Procedure:

  • Prepare the this compound formulation as described in Protocol 1.

  • Administer the formulation or vehicle control to the mice via intraperitoneal injection at the predetermined dosage and frequency.

  • Monitor the animals for any adverse effects.

  • At the end of the study period, tissues of interest (e.g., lungs in a silicosis model) can be collected for analysis of inflammatory markers and NLRP3 inflammasome activation.

Data Presentation

Quantitative Data Summary
ParameterAndrographolide (as a reference)This compound (Expected)
Aqueous Solubility PoorPoor
LogP ~2.6Similar lipophilicity to andrographolide is expected.
Oral Bioavailability Low (improved with formulations like β-cyclodextrin or SDS)[2]Likely low, necessitating optimized formulations for oral administration.
Effective In Vivo Dose (i.p.) 10 mg/kg (in a prostate cancer model)[4]A similar dosage range is a reasonable starting point for efficacy studies.
Reported In Vivo Effect Anti-inflammatory, anti-cancer[4]Inhibition of NLRP3 inflammasome, attenuation of silicosis.[1]

Visualizations

Experimental Workflow for Formulation Preparation

G cluster_start cluster_dissolution Dissolution cluster_addition Co-solvent Addition cluster_dilution Final Dilution cluster_end start Weigh this compound dissolve_dmso Dissolve in DMSO start->dissolve_dmso vortex1 Vortex until clear dissolve_dmso->vortex1 add_peg Add PEG300 vortex1->add_peg vortex2 Vortex add_peg->vortex2 add_tween Add Tween 80 vortex2->add_tween vortex3 Vortex add_tween->vortex3 add_saline Add Saline (dropwise) vortex3->add_saline vortex4 Vortex continuously add_saline->vortex4 end_product Clear Formulation for In Vivo Use vortex4->end_product

Caption: Workflow for preparing this compound formulation.

Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_inflammasome NLRP3 Inflammasome Complex cluster_inhibition cluster_activation Activation & Cytokine Release stimulus e.g., Silica Crystals nlrp3 NLRP3 stimulus->nlrp3 Activates asc ASC nlrp3->asc Recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits cas1 Active Caspase-1 pro_cas1->cas1 Cleavage iso This compound iso->nlrp3 Inhibits il1b IL-1β (Inflammation) cas1->il1b Cleaves pro_il1b Pro-IL-1β pro_il1b->il1b

Caption: this compound inhibits the NLRP3 inflammasome.

References

Application Notes and Protocols for the Analytical Characterization of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of isoandrographolide (B12420448), a significant bioactive diterpenoid lactone found in Andrographis paniculata. The following protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to guide researchers in the accurate identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Experimental Protocol:

Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of powdered Andrographis paniculata plant material.

  • Add 25 mL of 70% ethanol (B145695) to the powder[2].

  • Perform ultrasonication for 30 minutes at 50 kHz to maximize extraction efficiency[2].

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with Acetonitrile (B52724) (A) and Water (B)
0-10 min: 25% A
10-20 min: 25-50% A
20-40 min: 50% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (using a Photodiode Array - PDA detector)[1]
Injection Volume 20 µL

Data Presentation:

CompoundRetention Time (min)
Andrographolide~17.8[1]
This compound Typically elutes after andrographolide, specific retention time to be determined with a reference standard under the specified conditions.
NeoandrographolideVaries depending on the specific method.
14-deoxy-11,12-didehydroandrographolideVaries depending on the specific method.

Note: The exact retention time for this compound should be confirmed by running a pure reference standard under the same chromatographic conditions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing plant_material Powdered Plant Material extraction Ultrasonic Extraction (70% Ethanol, 30 min, 50 kHz) plant_material->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Inject Sample data_acquisition Data Acquisition (225 nm) hplc_system->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for HPLC analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

HPTLC is a versatile technique for the rapid screening and quantification of this compound. It allows for the simultaneous analysis of multiple samples and is a cost-effective alternative to HPLC for routine quality control.

Experimental Protocol:

Sample and Standard Preparation:

  • Sample Solution: Prepare a 1 mg/mL solution of the plant extract in methanol.

  • Standard Solution: Prepare a 0.1 mg/mL solution of this compound reference standard in methanol.

Chromatographic Conditions:

ParameterSpecification
Stationary Phase HPTLC plates pre-coated with silica (B1680970) gel 60 F254
Mobile Phase Chloroform: Methanol (7:1, v/v)
Application Apply 5 µL of sample and standard solutions as 8 mm bands.
Development Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
Drying Air-dry the plate after development.
Detection Scan the plate densitometrically at 232 nm.

Data Presentation:

CompoundRf Value
Andrographolide~0.35
This compound To be determined with a reference standard. Expected to have a different Rf from andrographolide.
Neoandrographolide~0.15

Note: The Rf value of this compound should be determined using a co-chromatography approach with a known standard.

HPTLC Analysis Workflow

HPTLC_Workflow start Start sample_prep Prepare Sample and Standard Solutions (Methanol) start->sample_prep spotting Apply Samples and Standards to HPTLC Plate sample_prep->spotting development Develop Plate in Chamber (Chloroform:Methanol 7:1) spotting->development drying Air Dry Plate development->drying scanning Densitometric Scanning (232 nm) drying->scanning analysis Calculate Rf Values and Quantify scanning->analysis end End analysis->end

Caption: Step-by-step HPTLC workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful technique for the definitive identification of this compound, even in complex mixtures. By providing accurate mass and fragmentation data, it allows for high-confidence structural elucidation.

Experimental Protocol:

Sample Preparation:

  • Follow the same extraction and filtration procedure as described for HPLC analysis.

  • Dilute the filtered extract with the initial mobile phase if necessary to ensure compatibility with the LC-MS system.

LC-MS Conditions:

ParameterSpecification
LC System Rapid Resolution Liquid Chromatography (RRLC) or equivalent
Column C18 column (e.g., ACE Excel 3 Super C18, 100 mm x 2.1 mm, 3.0 µm)[2]
Mobile Phase Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B)
Flow Rate 0.2 mL/min[2]
Column Temperature 35°C[2]
MS System Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Data Acquisition Full scan mode to determine the accurate mass of the parent ion. MS/MS or tandem MS mode to obtain fragmentation patterns.

Data Presentation:

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₂₀H₃₀O₅351.2166To be determined through MS/MS analysis. Expected fragments would involve losses of water (H₂O) and other neutral losses from the parent ion.

Note: The fragmentation pattern of this compound needs to be established through the analysis of a reference standard. The characteristic fragmentation will be crucial for its specific identification in complex samples.

LC-MS Identification Logic

LCMS_Logic compound This compound in Sample lc_separation LC Separation (Retention Time) compound->lc_separation ms_detection MS Detection (Accurate Mass) lc_separation->ms_detection identification Confident Identification lc_separation->identification msms_fragmentation MS/MS Fragmentation (Structural Information) ms_detection->msms_fragmentation ms_detection->identification msms_fragmentation->identification

Caption: Logical flow for this compound identification by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

NMR spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the chemical structure and stereochemistry.

Experimental Protocol:

Sample Preparation:

  • Isolation: this compound must be isolated and purified from the plant extract, typically using column chromatography techniques (e.g., silica gel chromatography followed by preparative HPLC).

  • Sample for NMR: Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Spectroscopic Parameters:

ParameterSpecification
Spectrometer 400 MHz or higher field NMR spectrometer
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)

Data Presentation:

¹H and ¹³C NMR Chemical Shifts for this compound (Predicted/Reference Data)

Position¹³C δ (ppm)¹H δ (ppm, Multiplicity, J in Hz)
1
2
3
...
20

Note: The definitive assignment of all proton and carbon signals requires a comprehensive analysis of 1D and 2D NMR spectra.

NMR Characterization Pathway

NMR_Pathway start Pure this compound nmr_experiments Acquire NMR Spectra (¹H, ¹³C, 2D) start->nmr_experiments proton_nmr ¹H NMR (Proton Environment) nmr_experiments->proton_nmr carbon_nmr ¹³C NMR (Carbon Skeleton) nmr_experiments->carbon_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_experiments->two_d_nmr structure_elucidation Complete Structural Elucidation proton_nmr->structure_elucidation carbon_nmr->structure_elucidation two_d_nmr->structure_elucidation

Caption: Pathway for structural elucidation using NMR.

References

Application of Isoandrographolide in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a compound of interest in oncological research. As a structural isomer of the more extensively studied Andrographolide, this compound is being investigated for its potential as a cytotoxic and anti-proliferative agent against various cancer cell lines. These application notes provide a comprehensive overview of the current understanding of this compound's anti-cancer effects, supported by detailed experimental protocols and data presented for comparative analysis. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this natural compound.

Quantitative Data Summary

The cytotoxic effects of this compound and its derivatives have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundHL-60Human Leukemia6.30
This compound Derivative
3,19-(NH-3-aryl-pyrazole) acetal (B89532) of this compound (Compound 1g)HCT-116Colon Cancer3.08
Epi-isoandrographolide Analogues
17-amino-8-epi-isoandrographolide analoguesASKBreast CancerStrong Activity (Specific IC50 not provided)

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under active investigation, preliminary studies and its structural similarity to Andrographolide suggest potential involvement in key cancer-related pathways. The primary mechanism of action for many diterpenoid lactones involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Based on research into Andrographolide, it is hypothesized that this compound may exert its anti-cancer effects through the modulation of pathways such as:

  • Apoptosis Induction: Activation of intrinsic and extrinsic apoptotic pathways, potentially through the regulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Regulation: Arresting the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.

  • NF-κB Signaling: Inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for cancer cell survival and proliferation.

  • PI3K/Akt Signaling: Modulation of the PI3K/Akt pathway, a key regulator of cell growth, proliferation, and survival.

Further research is necessary to definitively map the signaling cascades specifically affected by this compound.

Isoandrographolide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits Membrane Akt Akt PI3K->Akt IkB IκB IKK->IkB Inhibits Degradation NFkB_IkB NF-κB/IκB NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB Translocation Caspase8 Caspase-8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Apoptosome->Caspase3

Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro and in vivo experiments to assess the anti-cancer activity of this compound. These protocols can be adapted based on the specific cell line or animal model being used.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_Time Incubate (24, 48, or 72h) Treat_Compound->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC & PI Resuspend_Buffer->Add_Stains Incubate Incubate 15 min Add_Stains->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells Start->Treat_Cells Harvest_Wash Harvest & Wash Cells Treat_Cells->Harvest_Wash Fix_Ethanol Fix in 70% Ethanol Harvest_Wash->Fix_Ethanol Wash_PBS Wash with PBS Fix_Ethanol->Wash_PBS Stain_PI Stain with PI/RNase A Wash_PBS->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells and quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

  • Animal monitoring equipment

Protocol:

  • Tumor Cell Implantation:

    • Inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly.

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

This compound presents a promising avenue for cancer research. The provided data and protocols offer a foundational framework for scientists to explore its anti-cancer properties further. Future research should focus on elucidating its precise mechanisms of action, identifying its specific molecular targets, and evaluating its efficacy and safety in a broader range of preclinical cancer models. This will be crucial in determining its potential for translation into clinical applications.

Troubleshooting & Optimization

Technical Support Center: Enhancing Isoandrographolide Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the water solubility of isoandrographolide (B12420448). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the water solubility of this compound?

A1: The low aqueous solubility of this compound, a diterpenoid lactone, is a significant hurdle for its clinical application.[1] Several techniques have been successfully employed to enhance its solubility, including:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution rate.[2][3]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[1][4]

  • Co-solvents: Utilizing a mixture of solvents can enhance the solubility of poorly soluble compounds.[5]

  • Nanotechnology-based Approaches: Formulations like nanoparticles, nanoemulsions, and liposomes can improve the solubility and bioavailability of related compounds like andrographolide (B1667393).[1][6]

Q2: How much can I expect the solubility of this compound to increase with these methods?

A2: The degree of solubility enhancement is highly dependent on the chosen method, the specific excipients used, and the drug-to-carrier ratio. For the structurally similar compound andrographolide, significant improvements have been reported.

MethodCarrier/SystemDrug:Carrier Ratio (w/w)Solubility EnhancementReference
Solid Dispersion PEG 60001:1~1.4-fold increase (from 33.24 µg/mL to 46.94 µg/mL)[7]
Soluplus1:7 (with 1 part Kolliphor EL)Resulted in ~80% cumulative dissolution[8]
Silicon Dioxide (SiO2)1:8>50% dissolution within 5 minutes in water[9]
Polyvinylpyrrolidone (PVP) K301:7 (with 1.5 parts Tween 80)Improved dissolution rate[10]
Cyclodextrin Complex β-Cyclodextrin1:2 (molar ratio)~100% improvement in dissolution over pure drug[4][11]
γ-Cyclodextrin1:2 (molar ratio)Showed the highest stability constant (Kc)[4]
Co-solvents 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% SalineN/AFormulation for in vivo administration[5]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques and troubleshooting for potential issues.

Method 1: Solid Dispersion using Solvent Evaporation

Solid dispersion is a highly effective method for improving the dissolution of poorly water-soluble drugs like this compound by converting the crystalline drug into an amorphous state within a hydrophilic carrier.[3][12]

Q: I am new to solid dispersions. What is a reliable starting protocol?

A: The solvent evaporation technique is a common and effective method for preparing solid dispersions in a laboratory setting.[7][13]

Experimental Protocol: Solvent Evaporation for this compound-PEG 6000 Solid Dispersion

  • Preparation: Accurately weigh this compound and PEG 6000 in a 1:1 weight ratio.[7]

  • Dissolution: Dissolve both components in a suitable organic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.[10][13] Ensure complete dissolution.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum. This will produce a thin film or viscous substance on the flask wall.[2][10]

  • Drying: Further dry the resulting solid mass in a vacuum desiccator over silica (B1680970) gel at room temperature for 24-48 hours to remove any residual solvent.[3]

  • Pulverization & Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.[9]

  • Storage: Store the final solid dispersion powder in an airtight container in a cool, dry place.

Troubleshooting Guide: Solid Dispersions

Q: My final solid dispersion product is sticky and difficult to handle. What went wrong?

A: This issue often arises from:

  • Incomplete Solvent Removal: Residual solvent can act as a plasticizer. Extend the drying time or use a higher vacuum.

  • Low Glass Transition Temperature (Tg) of the Polymer: Some polymers, especially at certain drug-to-carrier ratios, can have a low Tg, making them sticky at room temperature. Consider using a polymer with a higher Tg or storing the product at a lower temperature.

  • Hygroscopicity: The polymer used might be absorbing moisture from the air. Ensure you are working in a low-humidity environment and store the final product with a desiccant.

Q: The dissolution rate of my solid dispersion is not significantly better than the pure drug. Why?

A: Potential causes include:

  • Drug Recrystallization: The amorphous drug within the dispersion may have recrystallized. This can be checked using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[14] If recrystallization has occurred, the preparation method may need optimization (e.g., faster solvent removal).

  • Incorrect Drug-to-Carrier Ratio: The amount of carrier may be insufficient to fully disperse the drug molecules. Try increasing the carrier ratio (e.g., 1:5 or 1:9).[10]

  • Poor Polymer Choice: The chosen polymer may not have optimal interaction with this compound. Experiment with different hydrophilic carriers like Soluplus®, PVP K30, or HPMC.[2][7]

G cluster_workflow Workflow: Solid Dispersion Preparation A 1. Weigh Drug & Carrier (e.g., 1:1) B 2. Dissolve in Organic Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying (24-48h) C->D E 5. Pulverize & Sieve D->E F Amorphous Solid Dispersion Powder E->F

Workflow for preparing solid dispersions via solvent evaporation.
Method 2: Cyclodextrin Inclusion Complexation

This technique involves trapping the poorly soluble this compound molecule within the hydrophobic core of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then imparts water solubility to the entire complex.[4]

Q: How do I prepare an this compound-cyclodextrin inclusion complex?

A: The spray-drying method is effective for producing a fine, consistent powder of the inclusion complex.[4][15]

Experimental Protocol: Spray Drying for this compound-β-Cyclodextrin Complex

  • Preparation: Prepare a solution by dissolving this compound and β-cyclodextrin (β-CD) in a 1:2 molar ratio in 50% ethanol.[4][11]

  • Sonication: Sonicate the solution for approximately 1 hour to facilitate the complex formation.[15]

  • Spray Drying: Atomize the solution into a hot air stream using a spray dryer. Typical parameters could be an inlet temperature of 150°C and a feed rate of 5 ml/min, but these should be optimized for your specific instrument.[4]

  • Collection: The dried powder (the inclusion complex) is separated from the air stream, typically by a cyclone, and collected.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, PXRD, and Fourier-Transform Infrared Spectroscopy (FTIR).[11]

Troubleshooting Guide: Cyclodextrin Complexes

Q: My characterization data (DSC/PXRD) still shows peaks corresponding to the crystalline drug. What should I do?

A: This indicates incomplete complexation. Consider the following:

  • Adjust Molar Ratio: The 1:2 (drug:CD) molar ratio might not be optimal. Try preparing complexes at different ratios (e.g., 1:1) and re-characterize.[11]

  • Change Cyclodextrin Type: The cavity size of β-cyclodextrin might not be ideal for this compound. Experiment with other cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin (γ-CD), which have different cavity sizes and solubilities.[4]

  • Optimize the Process: If using a kneading or co-precipitation method, ensure sufficient time and energy input for the interaction to occur. For spray drying, ensure the drug and CD are fully dissolved before atomization.

Q: The yield from my spray-drying process is very low. How can I improve it?

A: Low yield in spray drying is a common issue.

  • Check for Sticking: The product might be sticking to the walls of the drying chamber or the cyclone. This can be due to the product having a low melting point or Tg. Try reducing the inlet temperature.

  • Optimize Formulation: Adding a small amount of a third component, like HPMC or PVP, can sometimes improve the processability and yield, although this may not enhance the complex performance itself.[4]

  • Adjust Process Parameters: Optimize the feed rate, atomization pressure, and airflow to ensure efficient drying and particle collection.

G cluster_complex Mechanism: Cyclodextrin Inclusion Complex cluster_key Key A This compound (Hydrophobic) Plus + A->Plus B Cyclodextrin Yields B->Yields C Water-Soluble Inclusion Complex Plus->B Yields->C K1 Hydrophobic Core (of Cyclodextrin) K2 Hydrophilic Exterior (of Cyclodextrin)

Formation of a water-soluble inclusion complex.
Method 3: Use of Co-solvents

For preclinical or in vitro experiments, using a co-solvent system is a rapid way to dissolve this compound.

Q: What is a standard co-solvent system for administering compounds like this compound in vivo?

A: A commonly used vehicle for animal studies involves a multi-component system to ensure the drug remains in solution upon administration.

Example In Vivo Formulation Protocol

This protocol is for creating a stock solution and a final formulation for animal dosing.[5]

  • Prepare Mother Liquor: Dissolve the required mass of this compound in Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the concentration does not exceed the solubility limit in DMSO.

  • Prepare Final Formulation: For a target formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS: a. Take the required volume of the DMSO mother liquor. b. Add PEG300 and mix thoroughly until the solution is clear. c. Add Tween 80 and mix again until clear. d. Finally, add the aqueous component (Saline, PBS, or ddH₂O) and mix until a clear, homogenous solution is formed.

Troubleshooting Guide: Co-solvents

Q: My compound precipitates when I add the aqueous phase (saline/PBS) to my organic solvent mixture. What should I do?

A: This is a common problem indicating that the final solvent mixture cannot maintain the drug's solubility.

  • Increase Organic Phase Ratio: You may need to decrease the percentage of the aqueous phase. However, be mindful of the potential toxicity of the organic solvents for in vivo studies.

  • Change Co-solvents: Try different or additional co-solvents. For example, using PEG400 instead of PEG300, or adding a different surfactant, might improve solubility.[5]

  • Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of this compound in the formulation.

  • Check pH: Ensure the pH of your final aqueous solution is not causing the drug to precipitate.

G cluster_logic Decision Logic: Selecting a Solubility Method Start Poorly Soluble This compound Q1 Application? Start->Q1 A1 In Vitro / Preclinical (Short-term) Q1->A1 In Vitro A2 Oral Solid Dosage Form Q1->A2 In Vivo (Oral) M1 Use Co-Solvent System A1->M1 Q2 Need for high drug loading? A2->Q2 M2 Solid Dispersion Q2->M2 Yes M3 Cyclodextrin Inclusion Complex Q2->M3 No

A simplified decision guide for choosing a suitable method.

References

Technical Support Center: Enhancing the Oral Bioavailability of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Isoandrographolide (B12420448). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Disclaimer: Direct research on enhancing the oral bioavailability of this compound is limited. Much of the guidance provided here is extrapolated from extensive studies on andrographolide (B1667393), a structurally similar diterpenoid lactone from which this compound is a known metabolite.[1][2] These strategies serve as a strong starting point for your experimental design, but empirical validation for this compound is essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

Based on data from its parent compound, andrographolide, the primary challenges are likely:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][3]

  • Extensive First-Pass Metabolism: Andrographolide undergoes rapid biotransformation in the intestines and liver, primarily through sulfonation and glucuronidation.[4][5] this compound is also a metabolite and is likely subject to similar metabolic pathways.[2][6][7]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux transporter, which actively pumps the compound back into the intestinal lumen, reducing its net absorption.[4][5] It is plausible that this compound is also susceptible to P-gp mediated efflux.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have proven effective for the structurally similar andrographolide and are recommended for investigation with this compound:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can significantly improve its dissolution rate and solubility.[3][8][9]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Promising nano-based approaches include:

    • pH-sensitive nanoparticles: These can protect the drug from degradation in the stomach and facilitate its release in the more alkaline environment of the intestine.[6]

    • Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[6][10]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can improve oral bioavailability.[10]

  • Use of Solubilizing Agents and Bioenhancers:

    • Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.[1]

    • Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These can improve wetting and micellar solubilization.[1]

    • Bioenhancers (e.g., Piperine): Piperine can inhibit drug-metabolizing enzymes and P-gp, thereby increasing bioavailability.[1]

Troubleshooting Guides

Scenario 1: Low in vitro dissolution of this compound formulation.

Potential Cause Troubleshooting Step
Insufficient particle size reduction.Further reduce the particle size of the this compound raw material or the final formulation using techniques like micronization or high-pressure homogenization.
Poor wettability of the drug.Incorporate a suitable surfactant (e.g., Polysorbate 80, SDS) into the formulation to improve the wetting of the hydrophobic drug particles.
Drug recrystallization in the formulation.For solid dispersions, ensure the drug is in an amorphous state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Optimize the drug-to-polymer ratio to prevent recrystallization.
Inappropriate dissolution medium.Ensure the pH and composition of the dissolution medium are relevant to the gastrointestinal tract. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) for more accurate predictions of in vivo performance.

Scenario 2: High in vitro dissolution but low in vivo bioavailability.

Potential Cause Troubleshooting Step
P-glycoprotein (P-gp) mediated efflux.Co-administer the formulation with a known P-gp inhibitor, such as piperine, to assess its impact on bioavailability.[1] Consider incorporating a P-gp inhibitor into the formulation.
Extensive first-pass metabolism.Investigate the metabolic stability of your formulation in liver microsomes or S9 fractions. Consider co-formulation with inhibitors of relevant metabolic enzymes (e.g., CYPs, UGTs). Piperine also has metabolic enzyme-inhibiting properties.[1]
Formulation instability in the GI tract.Assess the stability of your formulation in simulated gastric and intestinal fluids. For pH-sensitive formulations, ensure the protective mechanism is effective at gastric pH and release is triggered at intestinal pH.
Poor intestinal permeability.Evaluate the permeability of this compound using in vitro models like Caco-2 cell monolayers. If permeability is inherently low, formulation strategies that can open tight junctions (with caution) or utilize alternative absorption pathways may be necessary.

Quantitative Data on Bioavailability Enhancement (Extrapolated from Andrographolide Studies)

The following table summarizes the reported improvements in the oral bioavailability of andrographolide using various formulation strategies. These values can serve as a benchmark for your research with this compound.

Formulation Strategy Key Components Fold Increase in AUC (Area Under the Curve) Fold Increase in Cmax (Maximum Concentration) Reference
pH-Sensitive NanoparticlesEudragit® EPO, Pluronic® F-68~2.2~3.2[6][11]
Solid DispersionPolyvinylpyrrolidone (PVP) K30, Kolliphor EL~3.0~3.7[9]
Self-Microemulsifying Drug Delivery System (SMEDDS)Capryol 90, Cremophor RH 40, Labrasol~15 (liquid), ~13 (pellets)~6 (liquid), ~5 (pellets)[6]
Co-administration with Solubilizer50% w/w β-cyclodextrin~1.3-[1][12]
Co-administration with Solubilizer1% w/w SDS~1.6-[1][12]
Co-administration with Solubilizer and Bioenhancer1% w/w SDS + 10% w/w Piperine~2.0-[1][12]

Detailed Experimental Protocols (Adapted for this compound)

1. Preparation of pH-Sensitive Nanoparticles by Nanoprecipitation

This protocol is adapted from a study on andrographolide.[6]

  • Materials: this compound, Eudragit® EPO (cationic polymethacrylate (B1205211) copolymer), Pluronic® F-68 (stabilizer), Acetone (B3395972), Deionized water.

  • Procedure:

    • Dissolve this compound and Eudragit® EPO in acetone to form the organic phase.

    • Dissolve Pluronic® F-68 in deionized water to form the aqueous phase.

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • Continue stirring for a specified time to allow for nanoparticle formation and evaporation of the organic solvent.

    • Characterize the resulting nanoparticle suspension for particle size, zeta potential, and encapsulation efficiency.

2. Preparation of Solid Dispersion by Solvent Evaporation Method

This protocol is based on a method used for andrographolide.[9]

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30 (polymer), Ethanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a suitable volume of ethanol.

    • Sonicate the mixture to ensure complete dissolution.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).

    • Dry the resulting solid dispersion in an oven to remove any residual solvent.

    • Pulverize the solid dispersion and sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous/crystalline) using DSC and PXRD.

Visualizations

Logical Workflow for Troubleshooting Low Oral Bioavailability

troubleshooting_workflow start Start: Low in vivo Bioavailability dissolution_check Assess in vitro Dissolution start->dissolution_check low_dissolution Low Dissolution dissolution_check->low_dissolution Poor high_dissolution High Dissolution dissolution_check->high_dissolution Good optimize_formulation Optimize Formulation: - Particle Size Reduction - Improve Wettability - Solid Dispersion low_dissolution->optimize_formulation permeability_metabolism_check Investigate Permeability and Metabolism high_dissolution->permeability_metabolism_check p_gp_efflux P-gp Efflux Suspected permeability_metabolism_check->p_gp_efflux High Efflux Ratio first_pass High First-Pass Metabolism Suspected permeability_metabolism_check->first_pass Low Metabolic Stability add_p_gp_inhibitor Incorporate P-gp Inhibitor (e.g., Piperine) p_gp_efflux->add_p_gp_inhibitor add_metabolism_inhibitor Incorporate Metabolism Inhibitor first_pass->add_metabolism_inhibitor

Caption: A troubleshooting workflow for addressing low oral bioavailability.

Signaling Pathway of P-glycoprotein Efflux and Potential Inhibition

p_gp_efflux_pathway cluster_membrane Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Pump Iso_lumen This compound (Intestinal Lumen) Pgp->Iso_lumen Efflux Iso_cell This compound (Inside Cell) Iso_lumen->Iso_cell Absorption Iso_cell->Pgp Binds to P-gp Bloodstream Bloodstream Iso_cell->Bloodstream Enters Circulation Piperine Piperine (Inhibitor) Piperine->Pgp Inhibits

Caption: Mechanism of P-gp mediated efflux and its inhibition.

References

Isoandrographolide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with isoandrographolide (B12420448). Find answers to frequently asked questions and troubleshoot common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors affecting its stability?

A1: The stability of this compound in solution is significantly influenced by pH, temperature, and light exposure. This compound is an isomer of andrographolide (B1667393) and is often formed as a degradation product of andrographolide under acidic conditions.[1][2][3][4][5] Therefore, its stability is intrinsically linked to the conditions that affect its parent compound. Generally, andrographolide, and by extension this compound, is most stable in acidic conditions (pH 2.0-4.0) and is prone to degradation in neutral to basic solutions.[1][2][3][4] Elevated temperatures also accelerate the degradation process.[6][7][8]

Q2: At what pH should I prepare my this compound solutions for optimal stability?

A2: For optimal stability, you should prepare and maintain your this compound solutions in an acidic pH range, ideally between 2.0 and 4.0.[1][2][3][4] Andrographolide, the parent compound, shows the greatest stability in this pH range.[1][2][3][4] As the pH increases towards neutral and basic conditions, the rate of degradation significantly increases.

Q3: I need to work with this compound at physiological pH (~7.4). What should I expect in terms of stability?

A3: You should expect significant degradation of this compound at physiological pH. Andrographolide degrades more rapidly at pH 6.0 and higher.[1][3][5] It is advisable to prepare fresh solutions immediately before use and to minimize the time the compound spends in neutral or alkaline buffers. Consider conducting preliminary time-course experiments to determine the rate of degradation in your specific experimental buffer.

Q4: How does temperature affect the stability of this compound in solution?

A4: Higher temperatures accelerate the degradation of this compound. Studies on andrographolide show a significant increase in the degradation rate constant with increasing temperature.[6][7] For long-term storage, solutions should be kept at low temperatures (e.g., -20°C or -80°C). For short-term handling during experiments, it is best to keep solutions on ice.

Q5: What are the common degradation products of andrographolide, including this compound?

A5: Under acidic conditions (e.g., pH 2.0), andrographolide primarily degrades into this compound and 8,9-didehydroandrographolide.[1][3][5] Under more neutral or basic conditions (e.g., pH 6.0), other degradation products are formed, such as 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.[1][3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in solution.Prepare fresh solutions for each experiment in an acidic buffer (pH 2.0-4.0). Minimize exposure to room temperature and light. Verify the concentration of your stock solution regularly using a validated analytical method like HPLC.
Precipitate formation in the solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent has adequate solubilizing power for this compound. If using aqueous buffers, consider the addition of a co-solvent like DMSO or ethanol (B145695) (ensure compatibility with your experiment). Filter the solution after preparation.
Loss of biological activity over a short period. Chemical instability and degradation of the active compound.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use. Run a stability check of your compound in the experimental buffer.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Compare the chromatogram with published data on andrographolide degradation products.[1][3][5] Adjust solution pH and storage conditions to minimize degradation.

Data on Andrographolide Stability (Precursor to this compound)

The stability of this compound is closely linked to its precursor, andrographolide. The following tables summarize the degradation kinetics of andrographolide under various conditions, which provides insight into the conditions under which this compound is formed and may degrade.

Table 1: pH-Dependent Degradation of Andrographolide

pHTemperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)Shelf-life (t₉₀%) (days)
2.0256.5 x 10⁻⁵106641570
6.0252.5 x 10⁻³27741
8.0259.9 x 10⁻²71.1
Data inferred from studies on andrographolide degradation kinetics.[3][6]

Table 2: Temperature-Dependent Degradation of Andrographolide

Temperature (°C)Rate Constant (k) (min⁻¹)
860.0085
920.0229
970.0480
Data from a study on andrographolide degradation at elevated temperatures.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Solvent Selection: Choose a suitable organic solvent where this compound is highly soluble, such as methanol (B129727) or ethanol.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).

  • Acidification (for aqueous buffers): If preparing an aqueous stock solution, use a buffer with a pH between 2.0 and 4.0.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol is adapted from methods used for the analysis of andrographolide and its degradation products.[9][10][11][12]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape. A common isocratic mobile phase is methanol:water (50:50 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220-230 nm.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration within the linear range of the detector.

  • Analysis: Inject the sample and monitor the peak area of this compound over time. The appearance of new peaks indicates degradation.

Visualizations

degradation_pathway Andrographolide Andrographolide This compound This compound Andrographolide->this compound Acidic Conditions (pH < 4) Other_Degradation_Products Other Degradation Products Andrographolide->Other_Degradation_Products Neutral/Basic Conditions (pH > 6) experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Testing cluster_analysis Analysis prep_sol Prepare this compound Solution (Acidic Buffer) incubate Incubate under Test Conditions (pH, Temp, Light) prep_sol->incubate sampling Take Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data signaling_pathways cluster_andro Andrographolide (Parent Compound) cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects Andrographolide Andrographolide NFkB NF-κB Andrographolide->NFkB JAK_STAT JAK/STAT Andrographolide->JAK_STAT PI3K_Akt PI3K/Akt Andrographolide->PI3K_Akt Inflammation ↓ Inflammation NFkB->Inflammation Immune_Response Modulation of Immune Response JAK_STAT->Immune_Response Apoptosis ↑ Apoptosis (in cancer cells) PI3K_Akt->Apoptosis

References

Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is primarily based on data and protocols for the ultrasonic-assisted extraction (UAE) of andrographolide (B1667393) from Andrographis paniculata. Isoandrographolide (B12420448) is a structurally similar diterpenoid lactone also found in A. paniculata. Due to the limited availability of specific research on the UAE of this compound, the parameters and troubleshooting advice provided for andrographolide are expected to be highly applicable. Researchers should consider this a strong starting point for developing and optimizing their own extraction protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the ultrasonic-assisted extraction of this compound?

A1: The efficiency of ultrasonic-assisted extraction is influenced by several critical parameters. These include the choice of solvent and its concentration, the extraction time, temperature, and the ultrasonic power or amplitude. The solid-to-liquid ratio is another important factor to optimize for maximizing the recovery of this compound.

Q2: Which solvent is most effective for extracting this compound?

A2: Based on studies on the closely related andrographolide, methanol (B129727) has been found to be a highly effective solvent.[1][2][3] Ethanol (B145695) and aqueous mixtures of ethanol (e.g., 50-75%) also show good performance and are often preferred due to ethanol's lower toxicity.[4][5] The solubility of andrographolide, and likely this compound, is poor in water and non-polar solvents.[1][6]

Q3: What is the recommended temperature for the extraction process?

A3: Moderate temperatures are generally recommended. While higher temperatures can increase the solubility of the target compound, excessive heat can lead to its degradation.[4] For andrographolide, maintaining the temperature below 75°C is advisable to prevent degradation.[4] The ultrasonic process itself generates heat, so monitoring and controlling the temperature of the extraction vessel is crucial.

Q4: How does ultrasonic power/amplitude affect the extraction yield?

A4: Increasing ultrasonic power or amplitude generally enhances extraction efficiency up to a certain point by intensifying cavitation, which disrupts plant cell walls and improves mass transfer.[7] However, excessively high power can lead to the degradation of the target compound and may not proportionally increase the yield.[4]

Q5: What is a typical extraction time for UAE of this compound?

A5: One of the significant advantages of UAE is the reduced extraction time compared to conventional methods.[8] Optimal extraction times are often short, typically in the range of 5 to 60 minutes.[9][10] Prolonged exposure to ultrasonic waves can lead to the degradation of the extracted compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inappropriate solvent selection.- Sub-optimal extraction temperature or time.- Insufficient ultrasonic power.- Inadequate particle size of the plant material.- Use a polar solvent like methanol or an ethanol-water mixture.- Optimize temperature (e.g., start around 40-60°C) and extraction time (e.g., conduct a time-course study from 5 to 60 minutes).- Gradually increase ultrasonic power/amplitude, monitoring for any signs of degradation.- Ensure the plant material is finely ground to increase the surface area for extraction.
Degradation of this compound - Excessive temperature during extraction.- Prolonged exposure to ultrasonic waves.- High ultrasonic power/amplitude.- Use a cooling bath to maintain a stable and moderate temperature.- Reduce the extraction time. Perform experiments to find the optimal duration that maximizes yield before degradation becomes significant.- Lower the ultrasonic power or use a pulsed mode if available to reduce the total energy input.
Inconsistent Results - Non-uniform distribution of ultrasonic energy in the bath.- Variations in sample preparation.- Inconsistent positioning of the extraction vessel.- Ensure the extraction vessel is placed in a region of the ultrasonic bath with optimal cavitation, which can be mapped using an aluminum foil test.- Standardize the particle size of the plant material and the packing density.- Mark the optimal position and depth of the vessel in the ultrasonic bath for consistent placement in all experiments.
Difficulty in Post-Extraction Processing - Presence of pigments and other impurities in the crude extract.- The crude extract is often dark green; treatment with activated charcoal can be effective for decolorization.[11][12]

Data Presentation

Table 1: Influence of Different Solvents on Andrographolide Yield (as a proxy for this compound)

SolventPolarity IndexYield of Andrographolide (%)Reference
Methanol5.1High[1][2][3]
Ethanol (100%)4.3Moderate to High[3]
Ethanol (75%)-High[4]
Ethanol (50%)-High[5]
Acetone4.3Moderate[2]
Chloroform4.1Low[13]
Water10.2Very Low[1][4]

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Andrographolide

ParameterOptimized ValueReference
Solvent62.8% Ethanol[10]
Extraction Time59 minutes[10]
Solid-to-Liquid Ratio1:10.5 (g/mL)[10]
Temperature62°C[10]
Alternative Optimized Set
Solvent75% Ethanol[4]
Extraction Time5 minutes[8][9]
Duty Cycle11%[8][9]
Amplitude66 A[8][9]

Experimental Protocols

Protocol 1: General Procedure for Ultrasonic-Assisted Extraction of this compound

  • Sample Preparation: Dry the leaves of Andrographis paniculata at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram).

    • Place the powder in an extraction vessel (e.g., a 100 mL beaker or flask).

    • Add the chosen solvent (e.g., 75% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonic Extraction:

    • Place the extraction vessel in an ultrasonic bath or use a probe sonicator. If using a bath, ensure the water level is sufficient.

    • Set the desired extraction temperature (e.g., 50°C), time (e.g., 30 minutes), and ultrasonic power/frequency (e.g., 40 kHz).

    • Begin the ultrasonic-assisted extraction. Monitor the temperature throughout the process.

  • Post-Extraction:

    • After the extraction is complete, filter the mixture to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.

    • Dry the resulting crude extract to a constant weight.

  • Analysis:

    • Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental_Workflow A Sample Preparation (Drying and Grinding) B Extraction Setup (Weighing and Solvent Addition) A->B C Ultrasonic-Assisted Extraction (Sonication at Controlled Parameters) B->C D Filtration and Washing C->D E Concentration (Rotary Evaporation) D->E F Drying of Crude Extract E->F G Analysis (e.g., HPLC) F->G H Final Product (this compound) G->H

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Logical_Relationships cluster_params Key Parameters cluster_effects Primary Effects cluster_outcomes Outcomes Solvent Solvent Type & Concentration Cavitation Acoustic Cavitation Solvent->Cavitation influences Time Extraction Time MassTransfer Mass Transfer Time->MassTransfer affects Purity Product Purity Time->Purity can affect (degradation) Temp Temperature Temp->MassTransfer affects Temp->Purity can affect (degradation) Power Ultrasonic Power Power->Cavitation drives Cavitation->MassTransfer enhances Yield Extraction Yield MassTransfer->Yield determines

Caption: Key parameter relationships in ultrasonic-assisted extraction.

References

Technical Support Center: Isoandrographolide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoandrographolide (B12420448) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus of research? A1: this compound is a bioactive diterpenoid lactone found in the plant Andrographis paniculata.[1][2] It is an isomer of andrographolide (B1667393), the plant's major active component.[2] Research interest is significant due to its various pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][3][4][5] Notably, studies suggest it can inhibit the NLRP3 inflammasome, playing a role in reducing inflammation and fibrosis, which makes it a promising candidate for treating conditions like silicosis.[3][4]

Q2: What is the most common method for synthesizing this compound? A2: The most prevalent method for preparing this compound is through the acid-catalyzed isomerization of andrographolide.[1][6] Andrographolide is abundant and can be readily extracted from Andrographis paniculata, making it a convenient starting material.[1] The reaction is typically carried out by dissolving andrographolide in an organic solvent and treating it with an acid like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.[1]

Q3: Is this compound stable? A3: this compound is the product of andrographolide degradation under acidic conditions (e.g., pH 2.0).[6] However, the stability of andrographolide, its precursor, is pH-dependent, showing greater stability in mild acidic conditions (pH 2.0-4.0) and degrading more rapidly at higher pH levels.[6] This suggests that careful pH control is essential during both synthesis and purification to prevent the formation of unwanted byproducts and ensure the integrity of the final compound.

Troubleshooting Guide: Synthesis

This section addresses common problems encountered during the synthesis of this compound from andrographolide.

Q4: My reaction yield is consistently low. What are the potential causes and solutions? A4: Low yields are a frequent challenge. The primary causes include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

  • Incomplete Reaction: The conversion of andrographolide to this compound is an equilibrium process. Ensure sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the spot for andrographolide has diminished significantly.

  • Degradation: While this compound is formed under acidic conditions, prolonged exposure or harsh conditions (high temperature, high acid concentration) can lead to the formation of other degradation products, such as 8,9-didehydroandrographolide.[6]

  • Suboptimal Conditions: The choice of acid and solvent can significantly impact yield. The reaction can be performed at room temperature or with gentle heating.[1] One patent reported a yield of only 25% after recrystallization, highlighting the difficulty of the process.[1]

Troubleshooting Steps:

  • Optimize Catalyst Concentration: Use a catalytic amount of acid (e.g., 0.5–1.5% molar equivalent).[1] Excess acid can promote side reactions.

  • Control Temperature: Start with room temperature reactions. Gentle heating may be applied if the reaction is too slow, but monitor for byproduct formation.

  • Monitor Reaction Time: Use TLC to find the optimal time where the product concentration is maximized before significant degradation occurs.

  • Solvent Choice: Solvents like methanol (B129727) or acetonitrile (B52724) are commonly used.[1] The presence of water in the solvent mixture can also influence the reaction.[1]

Q5: I see multiple spots on my TLC plate after the reaction. What are these impurities? A5: The crude reaction mixture will likely contain several compounds.

  • Unreacted Andrographolide: The most common impurity is the starting material.

  • This compound: The desired product.

  • Other Isomers and Byproducts: Acid catalysis can lead to other structurally similar compounds. Under acidic conditions at 70°C, andrographolide is known to degrade into this compound and 8,9-didehydroandrographolide.[6] The complexity of the starting material allows for various side reactions.[7]

Logical Workflow for Synthesis Troubleshooting

G start Problem: Low Yield / High Impurity check_reaction 1. Review Reaction Conditions start->check_reaction check_workup 2. Analyze Work-up & Purification start->check_workup cond_catalyst Catalyst concentration too high/low? check_reaction->cond_catalyst cond_time Reaction time too short/long? check_reaction->cond_time cond_temp Temperature optimal? check_reaction->cond_temp workup_neutralize Inadequate neutralization of acid? check_workup->workup_neutralize workup_extraction Poor extraction efficiency? check_workup->workup_extraction sol_catalyst Titrate catalyst (0.5-1.5% mol) cond_catalyst->sol_catalyst Adjust sol_time Monitor via TLC/HPLC time course cond_time->sol_time Optimize sol_temp Attempt reaction at room temp first cond_temp->sol_temp Optimize sol_neutralize Wash with NaHCO3 solution until neutral workup_neutralize->sol_neutralize Improve sol_extraction Use appropriate organic solvent (e.g., Chloroform) workup_extraction->sol_extraction Verify

Caption: Troubleshooting workflow for this compound synthesis.

Troubleshooting Guide: Purification

Purification is critical for obtaining high-purity this compound suitable for further research.

Q6: I'm having difficulty separating this compound from andrographolide using silica (B1680970) gel column chromatography. What can I do? A6: This is a common issue as the two compounds are isomers with similar polarities.[2]

Strategies for Improved Separation:

  • Use a Shallow Gradient: Employ a very slow, shallow gradient elution. For example, using a gradient of methanol in chloroform (B151607), increasing the methanol percentage very gradually (e.g., from 3% to 15%) can improve resolution.[8][9]

  • Alternative Chromatography:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is excellent for separating compounds with similar polarities. Different solvent systems, such as petroleum ether-ethyl acetate-methanol-water, have been successfully used to separate components from A. paniculata extracts.[8]

    • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful tool for both analysis and purification. A C18 column with a mobile phase of acetonitrile and water is commonly effective.[10][11][12]

  • Molecularly Imprinted Polymers (MIPs): MIPs can be synthesized to selectively bind to andrographolide, allowing for its removal from a mixture and thereby purifying the desired this compound. One study showed this method increased purity from 55% to over 94%.[13]

Q7: My purified product is an oily residue and will not crystallize. How can I induce crystallization? A7: Failure to crystallize is often due to residual impurities or the wrong choice of solvent.

  • Purity is Key: Even trace amounts of solvents or side products can inhibit crystal formation. If possible, re-purify the oily product using HPLC to achieve higher purity.

  • Solvent System: Experiment with different solvents for recrystallization. Ethanol is a commonly cited solvent for obtaining a white solid product.[1]

  • Inducement Techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of solid this compound, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Sonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.

    • Slow Evaporation: Allow the solvent to evaporate very slowly in a loosely covered vial.

Quantitative Data: HPLC Methods for Analysis

The table below summarizes various HPLC conditions used for the analysis of andrographolide and its related compounds, which can be adapted for purification monitoring.

Parameter Method 1 [14]Method 2 [11]Method 3 [15]
Column C18 (4.6 x 250mm, 5µm)C18Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)
Mobile Phase Acetonitrile:WaterAcetonitrile:Water (Gradient)Methanol:Water (53:47, v/v)
Flow Rate 1.0 mL/minNot SpecifiedNot specified, isocratic elution
Detection (UV) 223 nm225 nm223 nm
Retention Time (Andrographolide) ~8.5 min~17.8 min~6.6 min

Logical Workflow for Purification Strategy

G start Crude Synthetic Mixture flash_chrom Primary Purification: Silica Gel Flash Chromatography start->flash_chrom analysis Analyze Fractions (TLC/HPLC) flash_chrom->analysis impure Fractions Impure (Co-elution) analysis->impure No pure_oil Fractions Pure but Oily analysis->pure_oil Yes, but... pure_solid Pure Solid Product analysis->pure_solid Yes re_chrom Re-column with shallower gradient impure->re_chrom alt_method Use Advanced Method: - Prep-HPLC - HSCCC impure->alt_method recrystallize Troubleshoot Crystallization pure_oil->recrystallize alt_method->analysis Re-analyze solvent_screen Screen solvents (Ethanol, Methanol) recrystallize->solvent_screen induce Induce (Scratch, Seed, Sonicate) recrystallize->induce induce->pure_solid Success

Caption: Decision workflow for this compound purification.

Experimental Protocols

Protocol 1: Synthesis of this compound from Andrographolide

This protocol is a generalized procedure based on literature reports.[1][6] Researchers should optimize conditions for their specific setup.

  • Dissolution: Dissolve 100 mg of andrographolide in 4 mL of acetonitrile in a round-bottom flask.

  • Catalyst Addition: Add 20 mg of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Reaction: Stir the mixture at room temperature or reflux gently for 1-3 hours. The reaction progress should be monitored by TLC (e.g., using a mobile phase of chloroform:methanol 95:5), comparing the reaction mixture to a standard of the starting material.

  • Quenching and Work-up: Once the reaction is deemed complete (disappearance or significant reduction of the starting material spot), concentrate the reaction liquid under reduced pressure.

  • Extraction: Dissolve the residue in 15 mL of an organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, saturated brine, and distilled water. This removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is a general guide for purifying the crude product from Protocol 1.[8][9]

  • Column Packing: Prepare a silica gel column (Geduran® Si 60 or equivalent) using a suitable solvent system, such as petroleum ether or hexane.

  • Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase solvent (or chloroform) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent mixture and gradually increase the polarity. A typical gradient might be chloroform with an increasing percentage of methanol (e.g., starting at 1% methanol in chloroform and slowly increasing to 10%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. The product may be a white solid or an oil that requires crystallization.

References

preventing Isoandrographolide degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Isoandrographolide during experimental procedures. The content is based on established data for its parent compound, Andrographolide (B1667393), a structurally similar diterpenoid lactone from which this compound is formed under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing inconsistent results. What are the likely causes?

A1: Inconsistent results are often a sign of sample degradation. The stability of this compound, like its parent compound Andrographolide, is highly sensitive to pH, temperature, and the solvent used. Degradation can lead to a loss of biological activity, causing variability in your experiments.[1][2][3]

Q2: What are the optimal pH conditions for working with this compound in aqueous solutions?

A2: Studies on Andrographolide show that it is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[2][4][5] In this range, degradation is significantly slower compared to neutral or basic conditions. However, it is critical to note that this compound is itself a product of Andrographolide degradation under acidic (pH 2.0) conditions.[2][4] Therefore, while a low pH environment (around 4.0) is preferable to prevent further degradation, monitoring the sample's purity via methods like HPLC is crucial.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of diterpenoid lactones. Kinetic studies on Andrographolide show that its degradation rate increases with temperature (e.g., studies conducted between 50-85°C).[1][2] For routine experiments, it is recommended to prepare solutions fresh and keep them on ice. For storage, especially long-term, freezing (-20°C or -80°C) is advisable.[6]

Q4: What solvents should I use to dissolve and store this compound?

A4: For creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used.[1] These stock solutions are generally more stable than aqueous dilutions. When preparing aqueous buffers or cell culture media, it is best to make the final dilution immediately before use. Avoid prolonged storage in aqueous solutions, especially at pH levels above 6.0.

Q5: How can I detect and quantify this compound degradation?

A5: The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (around 223 nm).[2][7] A validated HPLC or UPLC method can separate this compound from its parent compound and other degradation products.[8] Degradation is observed as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Rapid Loss of Compound Activity in Cell Culture Assays
  • Possible Cause: Degradation in physiological buffer or cell culture medium (typically pH ~7.4). Diterpenoid lactones degrade rapidly at neutral to basic pH.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare the final dilution of this compound in your aqueous medium immediately before adding it to the cells.

    • Minimize Incubation Time: If possible, design experiments to minimize the time the compound spends in the aqueous medium before interacting with the cells.

    • Conduct a Stability Test: Incubate this compound in your specific cell culture medium for the duration of your experiment (e.g., 24, 48 hours) at 37°C. At different time points, take an aliquot and analyze it by HPLC to quantify the remaining percentage of the compound.

Problem 2: Inconsistent Potency Between Different Batches of Solutions
  • Possible Cause: Degradation during storage, likely due to improper solvent, temperature, or exposure to light.

  • Troubleshooting Steps:

    • Standardize Storage: Store stock solutions in a non-aqueous solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect from Light: Use amber vials or wrap tubes in foil to protect the compound from light-induced degradation.

    • Verify Purity: Before starting a new set of experiments with a new batch of solution, verify its concentration and purity using HPLC.

Data on Stability

The following tables summarize the degradation kinetics of the parent compound, Andrographolide, which provides a strong indication of the behavior of this compound under similar conditions.

Table 1: Effect of pH on Andrographolide Stability and Degradation Products

pHStabilityMajor Degradation Products IdentifiedReference(s)
2.0 Relatively stable, but isomerization occurs.This compound , 8,9-didehydroandrographolide[2][4]
4.0 Optimal Stability ; minimal degradation observed.No significant degradation products detected in short-term studies.[2][5]
6.0 Less stable; significant degradation.15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide[1][4]
8.0 Rapid degradation.Similar to pH 6.0, with faster kinetics.[2]

Table 2: Predicted Shelf-Life (t₉₀%) of Andrographolide at 25°C in Different Aqueous Solutions

pHPredicted Shelf-Life (Time for 10% degradation)Reference(s)
2.0 4.3 years[1]
6.0 41 days[1]
8.0 1.1 days[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol helps determine the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 70°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 70°C.

    • Oxidative Degradation: Dilute the stock solution with 5% v/v hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution (in methanol) at 70°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For basic hydrolysis, shorter time points may be necessary due to rapid degradation.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Method: Use a validated RP-HPLC method (e.g., C18 column, mobile phase of water:methanol or water:acetonitrile gradient, UV detection at ~223 nm).

    • Quantification: Calculate the percentage of this compound remaining at each time point by comparing its peak area to the time 0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Factors Influencing this compound Degradation

The following diagram illustrates the key experimental factors that can lead to the degradation of this compound and the resulting loss of biological activity.

cluster_factors Stress Factors cluster_compound Compound State cluster_outcomes Experimental Outcomes pH High pH (>6.0) Temp High Temperature Active Active this compound Light UV Light Degraded Inactive Products (e.g., hydrolyzed lactone) Active->Degraded Degradation Loss Loss of Biological Activity Degraded->Loss

Key factors leading to this compound degradation.
Troubleshooting Workflow for Degradation Issues

This workflow provides a logical sequence of steps to diagnose and solve problems related to potential compound degradation during experiments.

A Inconsistent Experimental Results Observed B Is compound degradation the likely cause? A->B C Review Solution Prep & Storage: - Solvent (use DMSO/EtOH) - pH (use acidic buffer if aqueous) - Temperature (store at -20°C) - Light (use amber vials) B->C Yes F Investigate other experimental variables (e.g., cell passage, reagent lots). B->F No D Run HPLC Purity Check on Stock and Working Solutions C->D E Purity >95%? D->E E->F Yes G Prepare Fresh Stock & Working Solutions Following Best Practices E->G No H Repeat Experiment G->H

A logical workflow for troubleshooting inconsistent results.

References

Isoandrographolide-Cyclodextrin Formulation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of isoandrographolide (B12420448) with cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of formulating this compound with cyclodextrins?

A1: The primary purpose is to enhance the aqueous solubility and dissolution rate of this compound, a compound known for its poor water solubility.[1][2][3] By forming an inclusion complex, the cyclodextrin (B1172386) molecule encapsulates the poorly soluble this compound molecule, presenting a more hydrophilic exterior to the aqueous environment. This can also improve the stability and bioavailability of the drug.[4][5][6][7]

Q2: Which type of cyclodextrin is most effective for complexation with this compound?

A2: The choice of cyclodextrin depends on the specific formulation goals. Studies have shown effective complexation with beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gamma-cyclodextrin (B1674603) (γ-CD).[2]

  • HP-β-CD has been shown to linearly increase the solubility of andrographolide (B1667393), a related compound, suggesting an AL-type phase solubility diagram.[1][5] It is also a US-FDA approved inert material for oral and intravenous administration.[8]

  • β-CD has been found to form stable inclusion complexes, with a 1:2 molar ratio of andrographolide to β-CD showing good performance.[2][3]

  • γ-CD has demonstrated the highest stability constant (Kc) in some studies, indicating a high extent of complex formation.[2][9]

Q3: What is the typical stoichiometry of an this compound-cyclodextrin complex?

A3: The most commonly reported stoichiometry for andrographolide-cyclodextrin complexes is a 1:1 molar ratio.[2][8][10] However, optimal complexation in the solid state has also been observed at a 1:2 molar ratio of drug to cyclodextrin.[2][3] Phase solubility studies are essential to determine the stoichiometry in solution.[2][8]

Q4: How can I confirm the formation of an inclusion complex?

A4: The formation of an inclusion complex needs to be confirmed using various analytical techniques that probe the changes in the physicochemical properties of the drug and cyclodextrin.[11][12] Commonly used methods include:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm indicates its inclusion within the cyclodextrin cavity.[5][8][13]

  • X-ray Diffractometry (XRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests inclusion.[1][3][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the drug molecule upon complexation can indicate interactions with the cyclodextrin.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin (especially the inner cavity protons H-3 and H-5) provide strong evidence of inclusion complex formation in solution.[7][8][10]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Solubility Enhancement 1. Incorrect molar ratio of this compound to cyclodextrin.2. Inefficient complexation method.3. Wrong choice of cyclodextrin.4. Incomplete dissolution of the complex.1. Perform a phase solubility study to determine the optimal stoichiometry (e.g., 1:1 or 1:2).[2][8]2. Try different preparation methods such as solvent evaporation, spray drying, or grinding.[1][4][14]3. Evaluate different cyclodextrins (β-CD, HP-β-CD, γ-CD) as the cavity size and substituent groups can affect complexation efficiency.[2]4. Ensure adequate stirring time and temperature during solubility testing.
Precipitation of the Complex 1. Formation of a BS-type phase solubility profile, indicating a complex with limited solubility.[2][15]2. Exceeding the solubility limit of the cyclodextrin itself.1. Characterize the phase solubility diagram. If it is a BS-type, the formulation may not be suitable for achieving high drug concentrations in solution.2. Consult the solubility data for the specific cyclodextrin being used and ensure its concentration remains below the saturation point.
Inconsistent Dissolution Profile 1. Presence of uncomplexed, crystalline drug.[2]2. Inhomogeneous mixture of the complex and free drug.3. Degradation of this compound during preparation.1. Use characterization techniques like DSC or XRD to check for the presence of the pure drug's crystalline form.[3][5]2. Ensure a thorough and consistent preparation method to achieve a uniform product.3. Analyze the stability of this compound under the conditions of your chosen preparation method (e.g., high temperatures in spray drying).[2]
Low Bioavailability in vivo 1. Poor in vitro-in vivo correlation.2. Rapid dissociation of the complex in the gastrointestinal tract.3. Instability of the complex in physiological fluids.1. Re-evaluate the in vitro dissolution method to better mimic in vivo conditions.2. Determine the stability constant (Kc) of the complex; a very high Kc might hinder drug release.[2]3. Investigate the effect of pH and enzymes on the integrity of the inclusion complex.

Quantitative Data Summary

Table 1: Solubility and Stability Constants of Andrographolide/Isoandrographolide-Cyclodextrin Complexes

DrugCyclodextrinMolar RatioStability Constant (Kc)Aqueous Solubility EnhancementReference
This compoundβ-Cyclodextrin1:1140.845 L/molNot specified[10]
Andrographolide2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:138.60 x 10⁻³ M2.68-fold[8]
Andrographolideγ-Cyclodextrin1:15022 ± 425 M⁻¹Not specified[16]
Andrographolideβ-Cyclodextrin1:2Not specified38-fold[17]

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations

FormulationAUC₀₋∞ (Area Under the Curve)Relative BioavailabilityReference
Andrographolide Suspension--[1][5]
Andrographolide-HP-β-CD Complex1.6-fold higher than suspension-[1][5]
Andrographolide Suspension--[18]
Andrographolide/HPCD/Phospholipid Complex Nanoemulsion-550.71% compared to suspension[18]

Experimental Protocols

Phase Solubility Study

Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Seal the containers and shake them at a constant temperature (e.g., 37 ± 1 °C) in an orbital shaker for a specified period (e.g., 24 hours) to reach equilibrium.[8]

  • After reaching equilibrium, filter the suspensions to remove the undissolved this compound.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][19]

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.

  • The resulting phase solubility diagram is then analyzed. An AL-type diagram (linear increase) suggests a 1:1 complex, and the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of this compound using the following equation: Kc = slope / (S₀ * (1 - slope))[20]

In Vitro Dissolution Study

Objective: To compare the dissolution rate of the this compound-cyclodextrin complex with that of the pure drug.

Methodology:

  • Utilize a USP dissolution rate test apparatus (e.g., paddle type).

  • Prepare a dissolution medium that simulates physiological conditions, such as simulated intestinal fluid (SIF, pH 7.2).[8]

  • Maintain the temperature of the dissolution medium at 37 ± 2 °C.[8]

  • Add a precisely weighed amount of the this compound-cyclodextrin complex (or pure this compound as a control) to the dissolution vessel.

  • Rotate the paddle at a constant speed (e.g., 50 rpm).[8]

  • At predetermined time intervals, withdraw samples of the dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method like HPLC.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_eval Evaluation prep_method Select Preparation Method (e.g., Solvent Evaporation) mix Mix this compound & Cyclodextrin (Defined Molar Ratio) prep_method->mix process Process Mixture (e.g., Evaporate Solvent) mix->process dry Dry and Sieve process->dry pss Phase Solubility Study dry->pss Characterize Complex solubility Solubility Testing dry->solubility Evaluate Performance dsc DSC Analysis xrd XRD Analysis ftir FTIR Analysis nmr NMR Spectroscopy dissolution In Vitro Dissolution stability Stability Studies invivo In Vivo Bioavailability

Caption: Experimental workflow for formulation and evaluation.

troubleshooting_logic start Low Solubility Enhancement Observed check_ratio Verify Molar Ratio (Phase Solubility Study) start->check_ratio check_method Evaluate Preparation Method start->check_method check_cd Assess Cyclodextrin Type start->check_cd confirm_complex Confirm Complex Formation (DSC, XRD, NMR) check_ratio->confirm_complex check_method->confirm_complex check_cd->confirm_complex optimize Optimize Formulation confirm_complex->optimize

References

Technical Support Center: Isoandrographolide Nanoemulsion Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of nanoemulsions for Isoandrographolide delivery.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor for an this compound nanoemulsion?

A1: The key CQAs for an this compound nanoemulsion include droplet size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. These parameters collectively determine the stability, bioavailability, and therapeutic efficacy of the formulation. An optimized andrographolide-loaded nanoemulsion, for instance, has been reported with a droplet size of 122 ± 11 nm.[1][2]

Q2: Which preparation method is most suitable for industrial-scale production of this compound nanoemulsions?

A2: High-pressure homogenization (HPH) is a reliable and scalable method for producing nanoemulsions.[1] It allows for precise control over droplet size and distribution, ensuring batch-to-batch reproducibility, which is crucial for industrial applications.[1] Microfluidization is another high-energy emulsification technique suitable for this purpose.[3][4]

Q3: How can the oral bioavailability of this compound be improved using a nanoemulsion?

A3: Nanoemulsions enhance the oral bioavailability of poorly water-soluble drugs like this compound by increasing their solubility and facilitating their absorption in the gastrointestinal tract.[5] For example, an andrographolide-loaded nanoemulsion demonstrated a relative bioavailability of 594.3% compared to a suspension.[1][2] The small droplet size of nanoemulsions provides a larger surface area for drug release and absorption.

Q4: What are the common excipients used in formulating this compound nanoemulsions?

A4: Common excipients include oils (e.g., α-tocopherol, Capryol 90), surfactants (e.g., Cremophor EL, Kolliphor RH 40, Tween 80), and co-surfactants or co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol).[1][6][7] The selection of these components is critical for achieving the desired nanoemulsion characteristics and stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of developing this compound nanoemulsions.

Problem 1: Inconsistent or Large Particle Size

Possible Causes:

  • Inadequate homogenization energy or duration.

  • Poor choice of surfactant or incorrect surfactant-to-oil ratio.

  • Sub-optimal processing temperature.

Solutions:

  • Optimize Homogenization Parameters: For high-pressure homogenization, increase the pressure or the number of cycles.[4] One study found optimal parameters to be 20,000 psi of pressure and 5 homogenization cycles.[4]

  • Screen Surfactants: Experiment with different surfactants and their concentrations to find the optimal hydrophilic-lipophilic balance (HLB) for your oil phase.

  • Adjust Temperature: Control the temperature during homogenization as it can affect the viscosity of the phases and the efficiency of droplet size reduction.

Problem 2: High Polydispersity Index (PDI > 0.3)

Possible Causes:

  • Non-uniform homogenization.

  • Presence of aggregates or contaminants.

  • Ostwald ripening during storage.

Solutions:

  • Ensure Uniform Homogenization: Check for any blockages or inconsistencies in your homogenizer.

  • Filter Components: Filter the individual components (oil, aqueous phase) before preparing the pre-emulsion to remove any particulate matter.

  • Optimize Formulation for Stability: A high PDI that develops over time may indicate instability. Re-evaluate the surfactant and co-surfactant system to prevent droplet coalescence or Ostwald ripening.

Problem 3: Low Encapsulation Efficiency

Possible Causes:

  • Poor solubility of this compound in the selected oil phase.

  • Drug precipitation during the emulsification process.

  • Inadequate amount of oil to encapsulate the drug.

Solutions:

  • Improve Drug Solubility: Use a co-solvent like ethanol mixed with the oil phase to increase the solubility of this compound.[1]

  • Increase Oil Phase Volume: Ensure the oil phase volume is sufficient to dissolve the intended amount of this compound.

  • Optimize the Process: Prepare the oil phase with the dissolved drug before emulsification to ensure complete solubilization.

Problem 4: Nanoemulsion Instability (Phase Separation, Creaming, or Cracking)

Possible Causes:

  • Insufficient surfactant concentration.

  • Droplet coalescence due to weak interfacial film.

  • Gravitational separation of larger droplets.

Solutions:

  • Increase Surfactant Concentration: A higher concentration of surfactant can provide better coverage of the oil droplets and enhance stability.

  • Use a Co-surfactant: Co-surfactants can improve the flexibility of the interfacial film, leading to a more stable emulsion.

  • Reduce Droplet Size: Smaller droplets are less prone to gravitational separation.[1] Re-optimize the homogenization process to achieve a smaller and more uniform particle size.

  • Centrifugation Test: Perform centrifugation at high speed (e.g., 11,180 × g for 10 minutes) to quickly assess the physical stability of the nanoemulsion.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Andrographolide (B1667393) nanoemulsions, which can serve as a benchmark for this compound nanoemulsion development.

Table 1: Formulation and Physicochemical Characteristics of Andrographolide Nanoemulsions

Formulation CodeOil PhaseSurfactant/Co-surfactantDroplet Size (nm)PDIZeta Potential (mV)Reference
AG-NE (Optimized)α-tocopherol, EthanolCremophor EL122 ± 110.016N/A[1]
AHPC-NEN/AN/A116.50 ± 5.990.29 ± 0.03N/A[5]
F1N/ATween 80:Propylene glycol (2:1)32.220.1550N/A[8]
F2N/ATween 80:Propylene glycol (3:1)8.490.1051N/A[8]
F7N/ACremophor RH:PEG 400 (1:1)19.330.1630N/A[8]

Table 2: Stability and Drug Loading of Andrographolide Nanoemulsions

Formulation CodeStorage ConditionsStability DurationKey FindingsEncapsulation Efficiency (%)Drug Loading (%)Reference
AG-NE (Optimized)4°C and 25°C90 daysAG content remained at ~96%N/AN/A[1]
AHPC-NEN/AN/AGood sustained-release effects96.43 ± 2.270.32 ± 0.01[5]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
  • Preparation of Oil Phase: Dissolve a specific amount of this compound (e.g., 30 mg) in the selected oil phase (e.g., 4 g of a 1:1 w/w mixture of α-tocopherol and ethanol).[1]

  • Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain a surfactant (e.g., 2 g of Cremophor EL) and water (e.g., 6 g).[1]

  • Pre-emulsification: Mix the oil and aqueous phases under high-speed homogenization (e.g., 24,000 rpm for 10 minutes) to form a coarse emulsion.[1]

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 1,500 bars) for a set number of cycles (e.g., 6 cycles) to produce the final nanoemulsion.[1]

Protocol 2: Characterization of Nanoemulsion
  • Droplet Size and PDI Analysis: Dilute an aliquot of the nanoemulsion with double-distilled water and measure the droplet size and PDI using a particle size analyzer (e.g., Photon Correlation Spectroscopy).[1][6]

  • Zeta Potential Measurement: Determine the surface charge of the droplets using a zetasizer to predict the stability of the nanoemulsion.

  • Morphology Observation: Visualize the shape and surface morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).[1]

  • Determination of Encapsulation Efficiency and Drug Loading:

    • Separate the free drug from the nanoemulsion using a technique like ultrafiltration.[3]

    • Quantify the amount of free drug in the aqueous phase and the total drug in the formulation using a validated HPLC method.[3]

    • Calculate the encapsulation efficiency and drug loading using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

Visualizations

ExperimentalWorkflow cluster_prep Nanoemulsion Preparation cluster_char Characterization prep1 Dissolve this compound in Oil Phase prep3 High-Speed Homogenization (Pre-emulsion) prep1->prep3 prep2 Prepare Aqueous Phase (Surfactant + Water) prep2->prep3 prep4 High-Pressure Homogenization (Nanoemulsion) prep3->prep4 char1 Droplet Size & PDI prep4->char1 char2 Zeta Potential prep4->char2 char3 Morphology (TEM) prep4->char3 char4 Encapsulation Efficiency prep4->char4

Caption: Experimental workflow for the preparation and characterization of this compound nanoemulsions.

Troubleshooting start Problem: Inconsistent/Large Particle Size cause1 Inadequate Homogenization? start->cause1 cause2 Poor Surfactant Choice? start->cause2 cause3 Sub-optimal Temperature? start->cause3 sol1 Increase Pressure/ Number of Cycles cause1->sol1 Yes sol2 Screen Different Surfactants/ Optimize Ratio cause2->sol2 Yes sol3 Adjust Processing Temperature cause3->sol3 Yes

Caption: Troubleshooting guide for addressing large particle size in nanoemulsion formulation.

References

Technical Support Center: Isoandrographolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Isoandrographolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

1. Q: Why is my this compound peak tailing?

A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can affect quantitation accuracy.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Troubleshooting Guide:

    • Check Mobile Phase pH: The pH of your mobile phase might be close to the pKa of this compound, causing uneven ionization.[3] Adjust the pH to be at least 1-2 units away from the analyte's pKa.[4] Using a buffer can help stabilize the pH.[3][5]

    • Assess for Silanol (B1196071) Interactions: Free silanol groups on silica-based C18 columns can interact with polar analytes, causing tailing.[3] Consider using an end-capped column or a column with a polar-embedded phase to minimize these interactions.[3][6]

    • Optimize Mobile Phase Composition: The choice of organic modifier can influence peak shape.[3] Experiment with different ratios of acetonitrile (B52724) or methanol (B129727) in your mobile phase. Acetonitrile-water mixtures often provide better peak shapes than methanol-water.[7][8]

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or diluting your sample.

    • Inspect for Column Contamination/Void: Contaminants on the column frit or a void at the column inlet can distort peak shape.[10] Try flushing the column with a strong solvent or, if a void is suspected, replace the column.[11]

2. Q: My this compound peak is split or shows a shoulder. What should I do?

A: Peak splitting, where a single peak appears as two or more, can be caused by several factors, from column issues to sample preparation problems.[2][12]

  • Troubleshooting Guide:

    • Check for Column Voids: A void or channel in the column packing is a common cause of split peaks.[2][11] This can happen from pressure shocks or column aging. Replacing the column is often the best solution.[11]

    • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9][10][13] Whenever possible, dissolve your sample in the mobile phase itself.[13]

    • Inspect for a Plugged Frit: A partially blocked column inlet frit can cause uneven sample distribution, leading to split peaks.[2][10] Back-flushing the column may resolve the issue. If not, the column may need replacement.

    • Rule out Co-elution: Ensure that the split peak is not due to the co-elution of a closely related compound or an isomer. Review your sample preparation and the known impurities of this compound.

    • Examine the Injector: A faulty injector rotor seal can also lead to split peaks.[1] Inspect the injector for wear and tear.

Retention Time & Resolution Issues

3. Q: The retention time for my this compound peak is shifting between injections. Why is this happening?

A: Unstable retention times compromise the reliability and reproducibility of your analysis.[9] The issue often points to problems with the mobile phase, column temperature, or the HPLC pump.

  • Troubleshooting Guide:

    • Verify Mobile Phase Composition: Inconsistent mobile phase preparation is a primary cause of retention time drift.[9][14] Prepare fresh mobile phase, ensuring accurate solvent ratios. If using a buffer, ensure it is fully dissolved and the pH is consistent.

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting analysis.[9][14] A slow equilibration can cause the retention time to drift, especially at the beginning of a run sequence.[10]

    • Check Column Temperature: Fluctuations in column temperature can lead to inconsistent retention times.[9][14] Use a column oven to maintain a stable temperature.

    • Inspect for Leaks and Check Flow Rate: Leaks in the system can cause pressure drops and affect the flow rate, leading to longer retention times.[9][14] Check all fittings for leaks. Verify that the pump is delivering a consistent flow rate.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and retention time shifts.[14] Degas your mobile phase using sonication or an inline degasser.[5]

4. Q: I am getting poor resolution between this compound and other components in my sample. How can I improve it?

A: Poor resolution occurs when peaks are not well-separated, making accurate quantification difficult.[15] This can be addressed by optimizing the mobile phase, column, or other chromatographic conditions.

  • Troubleshooting Guide:

    • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[16]

    • Change Organic Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve resolution due to their different solvent properties.[16]

    • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of analytes and significantly impact their retention and selectivity.[16][17]

    • Consider a Different Column: If mobile phase optimization is insufficient, a different column may be needed. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18), a smaller particle size, or a longer length can provide better resolution.[6]

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of critical peak pairs.[5]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of andrographolides, including this compound. These values can serve as a starting point for method development and troubleshooting.

Table 1: HPLC Column Specifications

Stationary PhaseBrand/TypeDimensionsParticle Size
C18Phenomenex Luna RP-C18250 x 4.6 mm5 µm
C18Poroshell 120 EC C1850 x 3.0 mm2.7 µm
C18Zorbax SB C18250 x 4.6 mm5 µm
C18Sunfire C18150 x 4.6 mm5 µm
C18Altima RP C18--
C18ACE C18--

(Data sourced from[7][18][19][20][21])

Table 2: Mobile Phase Compositions & Conditions

Organic SolventAqueous PhaseRatio (v/v)Flow Rate (mL/min)Detection Wavelength (nm)Column Temp (°C)
AcetonitrileWater30:701.0210-
AcetonitrileWater60:401.0223-
MethanolWater53:470.722325
MethanolWater60:400.8229-
MethanolWater65:351.0226-
Acetonitrile0.02 M KH2PO4 (pH 3.0)50:501.524035
AcetonitrileWater + 0.1% Formic AcidGradient0.2-35
MethanolWater50:501.0224-

(Data sourced from[7][18][19][20][22][23][24][25])

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general methodology. Specific parameters should be optimized for your instrument and sample matrix.

1. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in HPLC-grade methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).[19][26]

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.[18]

  • Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[18]

  • Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[18][19]

2. Sample Preparation:

  • For plant extracts or formulations, accurately weigh the sample and extract it with a suitable solvent like methanol.[19][26] Sonication can be used to improve extraction efficiency.[24][26]

  • The extraction procedure may need to be repeated multiple times to ensure complete recovery.[26]

  • Evaporate the combined extracts and reconstitute the residue in a known volume of mobile phase or a compatible solvent.[26]

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[19]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) is a common starting point.[18] Buffers like potassium dihydrogen phosphate (B84403) or additives like formic acid can be used to improve peak shape and resolution.[7][22]

  • Flow Rate: 1.0 mL/min.[18]

  • Injection Volume: 10-20 µL.[18][19]

  • Column Temperature: Ambient or controlled at 25-35°C.[19][22]

  • Detection: UV detection at a wavelength between 210 nm and 230 nm.[18][19][20][23]

4. System Suitability:

  • Before running samples, perform system suitability tests by injecting a standard solution multiple times.

  • Evaluate parameters such as retention time repeatability (%RSD < 2%), peak area precision (%RSD < 2%), tailing factor (ideally close to 1), and resolution between critical peaks.[22]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

HPLC_Troubleshooting_Workflow This compound HPLC Troubleshooting Workflow start Start Analysis issue Chromatographic Issue Identified? start->issue peak_shape Poor Peak Shape? (Tailing, Splitting, Fronting) issue->peak_shape Yes end Analysis Successful issue->end No retention Retention Time Shift? peak_shape->retention No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes resolution Poor Resolution? retention->resolution No check_mobile_phase Prepare Fresh Mobile Phase retention->check_mobile_phase Yes resolution->end No, consult expert optimize_mobile_phase Optimize Mobile Phase (Strength, Solvent Type) resolution->optimize_mobile_phase Yes check_solvent Check Sample Solvent Compatibility check_ph->check_solvent check_column Inspect/Replace Column (Void, Contamination) check_solvent->check_column check_column->issue check_temp Verify Column Temperature check_mobile_phase->check_temp check_flow Check Flow Rate & Leaks check_temp->check_flow check_flow->issue change_column Try Different Column (Phase, Length, Particle Size) optimize_mobile_phase->change_column change_column->issue

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

References

Technical Support Center: Scale-Up Synthesis of Isoandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of isoandrographolide (B12420448) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the scale-up synthesis of this compound?

A1: The most common and readily available starting material for the synthesis of this compound is andrographolide (B1667393).[1][2] Andrographolide is the major bioactive diterpenoid lactone extracted from the leaves of the plant Andrographis paniculata.[3][4]

Q2: What are the critical process parameters to control during the conversion of andrographolide to this compound?

A2: The critical process parameters include reaction temperature, reaction time, and the concentration of the acid catalyst (commonly hydrochloric acid).[2] Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing the formation of by-products. The reaction progress should be monitored using analytical techniques like HPLC to determine the optimal reaction time.

Q3: What are the main challenges encountered during the scale-up synthesis of this compound derivatives?

A3: The primary challenges during scale-up include:

  • Poor water solubility: Andrographolide and its derivatives generally exhibit low water solubility, which can affect reaction kinetics and purification.[3][5]

  • Product stability: Andrographolide is susceptible to degradation under neutral to basic pH conditions. The optimal pH for its stability is in the range of 2.0 to 4.0.[6][7]

  • Purification and isolation: Achieving high purity on a large scale can be difficult due to the presence of structurally similar impurities and by-products.[8]

  • Consistent yields: Reproducing high yields from lab-scale to pilot-scale or production-scale can be challenging due to issues with heat and mass transfer.

Q4: What analytical techniques are recommended for quality control during and after the synthesis?

A4: For routine quality control, High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of this compound and its derivatives.[9][10][11] For structural confirmation and characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.[2][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound derivatives.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using HPLC. If the reaction has stalled, a slight increase in temperature or addition of a small amount of fresh catalyst may be necessary.
Degradation of productEnsure the pH of the reaction mixture is maintained in the acidic range (pH 2.0-4.0) to prevent degradation of andrographolide and this compound.[6][7]
Suboptimal reaction temperatureOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products.
Inefficient extractionAfter the reaction, ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane.[2] Perform multiple extractions to maximize recovery.
Problem 2: Difficulty in Product Purification and Crystallization
Possible Cause Suggested Solution
Presence of impuritiesIf direct crystallization from the crude product is not yielding pure material, consider purification by column chromatography over silica (B1680970) gel before crystallization.[10]
Inappropriate solvent for crystallizationExperiment with different solvent systems for crystallization. A common method is recrystallization from ethyl acetate (B1210297).[2] Anti-solvent crystallization can also be an effective technique.[8]
Oily product instead of solidThis may be due to the presence of residual solvent or impurities. Try triturating the oily residue with a non-polar solvent like hexane (B92381) to induce solidification. If that fails, column chromatography is recommended.
Problem 3: Inconsistent Batch-to-Batch Purity
Possible Cause Suggested Solution
Variation in raw material qualityEnsure the starting andrographolide has a consistent purity profile for each batch.
Inconsistent reaction conditionsStrictly control reaction parameters such as temperature, stirring speed, and addition rates of reagents, especially during scale-up.
Inadequate mixingIn larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound from Andrographolide

This protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

  • Andrographolide (purity >98%)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Dissolve 8 g of andrographolide in 150 mL of concentrated HCl in a suitable reaction vessel.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, carefully pour the reaction mixture into crushed ice.

  • Extract the aqueous mixture three times with 25 mL portions of DCM.

  • Combine the organic layers and wash thoroughly with freshly prepared cold saturated sodium bicarbonate solution, followed by brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis
ParameterConditionReference
Starting MaterialAndrographolide[2]
ReagentConcentrated Hydrochloric Acid[2]
SolventNone (conc. HCl acts as reagent and solvent)[2]
TemperatureRoom Temperature[2]
Reaction Time24 hours[2]
Work-upExtraction with DCM, washing with NaHCO₃ and brine[2]
PurificationRecrystallization from ethyl acetate[2]
Table 2: Analytical Parameters for Quality Control
TechniquePurposeTypical ConditionsReference
HPLCPurity assessment and quantificationC18 column, mobile phase of acetonitrile/water gradient[9]
¹H and ¹³C NMRStructural elucidation and confirmationRecorded in CDCl₃ or DMSO-d₆[2]
Mass SpectrometryMolecular weight determinationESI or HRMS[2]
IR SpectroscopyIdentification of functional groupsKBr pellet[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Andrographolide in Conc. HCl react Stir at Room Temperature for 24h start->react monitor Monitor by HPLC/TLC react->monitor quench Quench with Crushed Ice monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate crystallize Recrystallize from Ethyl Acetate concentrate->crystallize isolate Isolate Pure this compound crystallize->isolate

Caption: Workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

Comparative Cytotoxicity of Isoandrographolide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of potential therapeutic compounds is paramount. Isoandrographolide (B12420448), a natural diterpenoid lactone derived from Andrographis paniculata, has demonstrated notable cytotoxic properties against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and its synthetic analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of their therapeutic potential.

Data Presentation: Cytotoxicity (IC50) of this compound and Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of its analogues against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. Lower IC50 values indicate higher cytotoxic activity.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Myeloid Leukemia (M1)Not specified, but showed significant inhibition of proliferation[1]
Human Promyelocytic Leukemia (HL-60)Not specified, but showed significant inhibition of proliferation[1]
Andrographolide (B1667393) Breast (MCF-7)32.90 ± 0.02 (48h)[2]
Breast (MDA-MB-231)37.56 ± 0.03 (48h)[2]
Colon (HCT-116)45.32 ± 0.86 (µg/ml)[3]
Hepatocellular Carcinoma (HepG2)60.32 ± 1.05 (µg/ml)[3]
Lung (A549)Similar to A. nallamalayana extract[3]
17-Amino-8-epi-isoandrographolide Analogues ASK (Cancer Cell Line)Strong activity[4]
Lung (A549)Moderate activity[4]
Cervical (HeLa)Moderate activity[4]
C-12 Substituted-14-deoxy-andrographolide Derivative (13b) Colon (HCT-116)7.32[5]
C-12 Substituted-14-deoxy-andrographolide Derivative (6e) Breast (MCF-7)2.93[5]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide Colon (HCT-116)GI50: 0.85[6]
12-Aryl amino-14-deoxy-andrographolide Derivative (IIIq) Various (NCI-60 panel)Potent activity[7]
12-Phenyl thio-14-deoxy-andrographolide Derivative (IIIr) Various (NCI-60 panel)Potent activity[7]

Experimental Protocols

The cytotoxic activity of this compound and its analogues is predominantly evaluated using cell viability assays. The MTT assay is a widely adopted colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for assessing cell viability and cytotoxicity.

Principle: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8][9]

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (this compound and its analogues)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[9]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1][10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][9]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways

The cytotoxic effects of andrographolide and its analogues, including this compound, are often mediated through the induction of apoptosis (programmed cell death). The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_apoptosome_formation Isoandrographolide_Analogue This compound Analogue Bax Bax Isoandrographolide_Analogue->Bax activates Bcl2 Bcl-2 Isoandrographolide_Analogue->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

In addition to apoptosis, andrographolide and its derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14][15] NF-κB is a crucial transcription factor involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby contributing to their cytotoxic and anti-cancer effects. The inhibition of NF-κB by andrographolide can occur through covalent modification of the p50 subunit, preventing its binding to DNA.[11][15]

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with This compound Analogues (Varying Concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_collection Measure Absorbance (570 nm) mtt_assay->data_collection analysis Calculate % Viability & Determine IC50 data_collection->analysis end End: Comparative Cytotoxicity Data analysis->end

Caption: Experimental workflow for determining comparative cytotoxicity.

References

Comparative Analysis of Isoandrographolide Content in Various Andrographis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of isoandrographolide (B12420448) content across different species of the Andrographis genus, targeting researchers, scientists, and professionals in drug development. The information is compiled from existing scientific literature to facilitate informed decisions in selecting plant material for further research and development.

Key Findings and Data Summary

While comprehensive comparative data on this compound across a wide range of Andrographis species remains limited in the currently available literature, existing studies primarily focus on the major diterpenoid, andrographolide (B1667393), and its analogue, neoandrographolide (B1678159). This guide presents the available quantitative data for these related compounds to serve as a preliminary reference. Further targeted research is necessary to fully elucidate the comparative this compound content among different Andrographis species.

One study that analyzed the diterpenoid lactone content in the leaves of several Andrographis species provides valuable comparative insights into andrographolide and neoandrographolide, which are structurally related to this compound. The findings from this study are summarized in the table below.

Andrographis SpeciesPlant PartAndrographolide (mg/g DW)Neoandrographolide (mg/g DW)
Andrographis paniculataLeaves68.3511.72
Andrographis lineataLeaves40.85-
Andrographis alataLeaves--
Andrographis macrobotrysStem-102.03

Data sourced from a comparative study on diterpene lactones in different Andrographis species. A hyphen (-) indicates that the data was not reported in the study.

It is important to note that the absence of this compound data in this and other similar studies highlights a significant gap in the current research landscape. However, the provided data on andrographolide and neoandrographolide can offer initial guidance for species selection based on the general abundance of diterpenoid lactones. For instance, Andrographis paniculata leaves show a high concentration of andrographolide, while Andrographis macrobotrys stems are a rich source of neoandrographolide[1].

Experimental Protocols

The quantification of this compound and other diterpenoids in Andrographis species typically involves extraction followed by chromatographic analysis. The following is a generalized experimental protocol based on methodologies reported in the scientific literature.

Sample Preparation and Extraction
  • Plant Material: Collect fresh plant material (leaves, stems, etc.) from the desired Andrographis species.

  • Drying: Air-dry the plant material in the shade or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Solvent: Methanol or ethanol (B145695) are commonly used solvents for the extraction of diterpenoids from Andrographis species.

    • Method: Maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed. For UAE, a typical procedure involves suspending the powdered plant material in the solvent (e.g., 1:10 w/v) and sonicating for a specified period (e.g., 30 minutes).

    • Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods for the quantitative analysis of this compound and other diterpenoids.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a small percentage of acid, such as formic acid or phosphoric acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: The detection wavelength is usually set in the range of 205-230 nm for diterpenoids.

  • Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration in the mobile phase or a suitable solvent.

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions of the standard stock solution and injecting them into the chromatograph. Plot the peak area against the concentration to establish a linear relationship.

  • Sample Analysis: Dissolve a known weight of the crude plant extract in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it into the chromatograph.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Biosynthetic Pathway

The biosynthesis of diterpenoids like this compound in Andrographis species follows the methylerythritol phosphate (B84403) (MEP) pathway, which is common for the synthesis of isoprenoids in plants. The following diagram illustrates a simplified workflow for the extraction and quantification of these compounds.

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Quantification Harvest Harvest Andrographis Plant Material Drying Drying (Air or Oven) Harvest->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration HPLC_UPLC HPLC/UPLC Analysis (C18 Column) Concentration->HPLC_UPLC Data_Analysis Data Analysis & Quantification HPLC_UPLC->Data_Analysis

References

Unveiling the Therapeutic Potential of Isoandrographolide: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoandrographolide, a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest for its therapeutic potential. This guide provides a comprehensive comparison of its validated targets, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.

Key Therapeutic Targets and Comparative Efficacy

Current research indicates that this compound primarily exerts its therapeutic effects through the modulation of inflammatory and oncogenic pathways. The most extensively validated target to date is the NLRP3 inflammasome, a key player in the innate immune response.

Anti-inflammatory Activity: Targeting the NLRP3 Inflammasome

The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Comparative Efficacy of NLRP3 Inflammasome Inhibitors

CompoundTargetAssay SystemIC50 ValueCitation
This compound NLRP3 InflammasomeSilica-induced silicosis in miceMore potent than Andrographolide (B1667393) (exact IC50 not specified)[1]
Andrographolide NLRP3 InflammasomeNot specifiedLess potent than this compound in silicosis model[1]
MCC950 NLRP3 InflammasomeBone marrow-derived macrophages (BMDMs)~7.5 nM

Note: While a precise IC50 value for this compound's inhibition of the NLRP3 inflammasome is not yet published, studies have demonstrated its superior potency compared to its parent compound, Andrographolide, in a disease model.[1]

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against cancer cells. Its efficacy, along with that of its parent compound Andrographolide, has been evaluated in various cancer cell lines.

Comparative Cytotoxicity of this compound and Andrographolide

CompoundCell LineCancer TypeIC50 Value (µM)Citation
This compound HL-60Human Leukemia6.30[2]
Andrographolide HL-60Human Leukemia9.33[2]
Andrographolide MDA-MB-231Triple-negative Breast Cancer30.28 (48h)[3]
Andrographolide MCF-7Estrogen-receptor positive Breast Cancer36.9 (48h)[3]
Andrographolide DBTRG-05MGHuman Glioblastoma13.95 (72h)[4]
Andrographolide KBOral Cancer106.2 µg/ml[5]

Signaling Pathways Modulated by this compound and Andrographolide

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways involved in inflammation and cancer. While much of the detailed mechanistic work has been conducted on Andrographolide, these pathways are considered relevant to this compound's mode of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB sequesters IkB_P p-IkB IkB->IkB_P NF_kB_nuc NF-kB NF_kB->NF_kB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_nuc->Gene_Transcription

NF-κB Signaling Pathway Inhibition by this compound.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in immunity and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates This compound This compound This compound->JAK inhibits Gene_Transcription Target Gene Transcription STAT_dimer_nuc->Gene_Transcription

JAK/STAT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of this compound's therapeutic targets.

Western Blot Analysis for NLRP3 Inflammasome Activation

This protocol is used to determine the protein levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) in cell lysates or tissue homogenates.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Sample_Prep 1. Sample Preparation (Cell Lysis/Tissue Homogenization) Protein_Quant 2. Protein Quantification (BCA or Bradford Assay) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 5. Blocking (with BSA or Milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-NLRP3, anti-Caspase-1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Western Blot Experimental Workflow.

Detailed Steps:

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel based on molecular weight.[7]

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NLRP3, ASC, cleaved Caspase-1).[8][9]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[9]

In Vivo Model: Silica-Induced Silicosis in Mice

This animal model is used to evaluate the efficacy of therapeutic agents against pulmonary inflammation and fibrosis.

Silicosis_Model_Workflow cluster_protocol Silica-Induced Silicosis Model Protocol Acclimatization 1. Animal Acclimatization Silica_Instillation 2. Intratracheal Instillation of Silica (B1680970) Suspension Acclimatization->Silica_Instillation Treatment_Admin 3. Administration of this compound or Vehicle Silica_Instillation->Treatment_Admin Monitoring 4. Monitoring of Animal Health Treatment_Admin->Monitoring Euthanasia 5. Euthanasia and Sample Collection (BALF, Lung Tissue) Monitoring->Euthanasia Analysis 6. Histopathological and Biochemical Analysis Euthanasia->Analysis

Workflow for Silica-Induced Silicosis Mouse Model.

Detailed Steps:

  • Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the laboratory conditions for at least one week.

  • Silica Instillation: Mice are anesthetized, and a suspension of crystalline silica in sterile saline is instilled intratracheally to induce lung injury.[10][11]

  • Treatment Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at predetermined doses and frequencies.

  • Monitoring: Animals are monitored for signs of distress and body weight changes throughout the experiment.

  • Euthanasia and Sample Collection: At the end of the study period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[10]

  • Analysis:

    • BALF Analysis: Total and differential cell counts are performed to assess inflammation.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., H&E, Masson's trichrome) to evaluate inflammation and fibrosis.[11]

    • Biochemical Analysis: Lung homogenates are used for Western blotting (as described above) to measure the expression of inflammatory and fibrotic markers.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of NF-κB.

Detailed Steps:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12][13]

  • Compound Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control.

  • Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activity.[14]

  • Cell Lysis: Cells are lysed to release the luciferase enzymes.

  • Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in NF-κB activity relative to the stimulated control.[15]

Conclusion and Future Directions

The available evidence strongly supports this compound as a promising therapeutic candidate, with the NLRP3 inflammasome being a key validated target for its anti-inflammatory effects. Its anticancer activity is also noteworthy, with demonstrated cytotoxicity in various cancer cell lines. Further research is warranted to:

  • Determine the precise IC50 value of this compound for NLRP3 inflammasome inhibition.

  • Conduct head-to-head preclinical studies comparing the efficacy of this compound with established inhibitors like MCC950.

  • Elucidate the detailed molecular mechanisms of this compound's action on the NF-κB, JAK/STAT, and MAPK pathways through direct experimental evidence.

  • Investigate the in vivo efficacy of this compound in a broader range of inflammatory and cancer models.

This guide provides a solid foundation for researchers and drug developers to build upon as the scientific community continues to unravel the full therapeutic potential of this compound.

References

Isoandrographolide vs. Standard-of-Care: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isoandrographolide (B12420448) and its related compound, andrographolide (B1667393), against established standard-of-care treatments in various disease models. The data presented is intended to offer an objective overview of the therapeutic potential of these natural compounds, supported by available experimental evidence. Due to a scarcity of direct head-to-head studies involving this compound, this guide also includes comparative data for andrographolide to provide a broader context for its potential therapeutic applications in oncology and inflammatory diseases.

Executive Summary

This compound, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. This guide synthesizes the available data comparing this compound and the closely related compound andrographolide with standard-of-care drugs in disease models of cancer and inflammation. The findings suggest that these natural compounds may offer therapeutic benefits, either as standalone treatments or in combination with existing therapies, potentially enhancing efficacy and mitigating side effects.

Oncology

In the realm of oncology, research has primarily focused on andrographolide, with some studies on this compound derivatives. These compounds have been evaluated against or in combination with standard chemotherapeutic agents, demonstrating potential synergistic effects and the ability to overcome drug resistance.

Breast Cancer

An this compound derivative, (3,19)-4-Bromobenzylidene-isoandrographolide, has been shown to be more active than the standard-of-care drug tamoxifen (B1202) in inhibiting the growth of ER-positive breast cancer cells (MCF-7). The derivative induced apoptosis and arrested the cell cycle at the G1 phase.[1]

Table 1: this compound Derivative vs. Tamoxifen in ER-Positive Breast Cancer (MCF-7 cells) [1]

CompoundGrowth Inhibition (%)Mechanism of Action
(3,19)-4-Bromobenzylidene-isoandrographolide> Tamoxifen (Specific % not provided)Induces apoptosis, cell cycle arrest at G1
Tamoxifen (Standard-of-Care)BaselineEstrogen receptor modulator
Colorectal Cancer

Studies have explored the synergistic effects of andrographolide with 5-fluorouracil (B62378) (5-FU), a cornerstone of colorectal cancer chemotherapy. Combination therapy has been shown to enhance the anti-tumor effects of 5-FU.

Experimental Protocols: Oncology

Cell Culture and Viability Assays: Human breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For viability assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds (this compound derivatives, tamoxifen, andrographolide, 5-FU) for specified durations. Cell viability is typically assessed using the MTT assay, where the reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.

Apoptosis and Cell Cycle Analysis: Apoptosis is evaluated by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining. Cell cycle analysis is also performed by flow cytometry after staining the cells with propidium iodide to determine the DNA content and cell distribution in different phases of the cell cycle (G1, S, G2/M).

Western Blot Analysis: To investigate the molecular mechanisms, protein expression levels of key signaling molecules involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation are determined by Western blotting using specific antibodies.

Inflammatory Diseases

Andrographolide has been more extensively studied than this compound in the context of inflammatory diseases, with comparisons made against nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

General Inflammation Model (in vitro)

A comparative study evaluated the inhibitory effects of andrographolide against various NSAIDs and dexamethasone (B1670325) on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Andrographolide demonstrated potent inhibition of nitric oxide (NO) and TNF-α, surpassing the efficacy of several NSAIDs. Its potency in inhibiting PGE2 was comparable to paracetamol.

Table 2: Andrographolide vs. NSAIDs and Dexamethasone in an In-Vitro Inflammation Model

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for PGE2 Inhibition (µM)
Andrographolide7.423.38.8
Diclofenac222>1500Not specified
Ibuprofen>100>1500Not specified
Paracetamol>100Not specified7.73
Aspirin>100Not specified14.10
DexamethasonePositive ControlPositive ControlPositive Control
Rheumatoid Arthritis Model

In a rat model of adjuvant-induced arthritis, the combination of andrographolide and methotrexate, a standard disease-modifying antirheumatic drug (DMARD), was investigated. The combination therapy showed a strengthened anti-arthritic effect and, importantly, a hepatoprotective effect, mitigating the known liver toxicity associated with methotrexate.

Experimental Protocols: Inflammatory Diseases

In-vitro Inflammation Model: RAW264.7 macrophage cells are stimulated with LPS in the presence or absence of various concentrations of andrographolide, NSAIDs, or dexamethasone. The production of NO in the culture supernatant is measured using the Griess reagent. The concentrations of TNF-α and PGE2 are determined by ELISA.

Adjuvant-Induced Arthritis in Rats: Arthritis is induced in rats by injecting Freund's complete adjuvant into the paw. The animals are then treated with andrographolide, methotrexate, or a combination of both. The severity of arthritis is assessed by measuring paw volume and by radiographic analysis. Serum levels of inflammatory markers such as TNF-α, IL-6, and IL-1β are measured by ELISA. Liver function is evaluated by measuring serum levels of liver enzymes (e.g., ALT, AST) and by histopathological examination of liver tissue.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway_Andrographolide_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Proinflammatory_Genes upregulates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits

Caption: Andrographolide's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental_Workflow_Arthritis_Model cluster_Induction Arthritis Induction cluster_Treatment Treatment Groups cluster_Assessment Assessment Induction Inject Freund's Adjuvant into rat paw Control Vehicle Induction->Control Andro Andrographolide Induction->Andro MTX Methotrexate Induction->MTX Combo Andrographolide + Methotrexate Induction->Combo Paw_Volume Paw Volume Measurement Control->Paw_Volume Radiograph X-ray of Joints Control->Radiograph Serum_Markers Serum Inflammatory Markers (TNF-α, IL-6, IL-1β) Control->Serum_Markers Liver_Function Liver Function Tests & Histopathology Control->Liver_Function Andro->Paw_Volume Andro->Radiograph Andro->Serum_Markers Andro->Liver_Function MTX->Paw_Volume MTX->Radiograph MTX->Serum_Markers MTX->Liver_Function Combo->Paw_Volume Combo->Radiograph Combo->Serum_Markers Combo->Liver_Function

References

Isoandrographolide: A Comparative Analysis of its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the bioactivity of Isoandrographolide (B12420448), a naturally occurring diterpenoid lactone from the plant Andrographis paniculata. Its performance is compared with its well-studied isomer, Andrographolide (B1667393), across anticancer, anti-inflammatory, and hepatoprotective activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and its comparator, Andrographolide. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference
This compound HL-60 (Human Leukemia)MTT Assay6.30[1]
AndrographolideHL-60 (Human Leukemia)MTT Assay4.5[2]
AndrographolideKB (Oral Carcinoma)MTT Assay106 µg/ml[3]
AndrographolideA375 (Human Melanoma)MTT Assay23.08 (24h), 12.07 (48h)[4]
AndrographolideC8161 (Human Melanoma)MTT Assay20.31 (24h), 10.92 (48h)[4]
AndrographolideMCF-7 (Breast Cancer)MTT Assay63.19 (24h), 32.90 (48h)[4][5]
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay65 (24h), 37.56 (48h)[4][5]
Table 2: Anti-inflammatory Activity
CompoundCell LineAssayIC50 (µM)Reference
AndrographolideRAW 264.7 (Murine Macrophage)Nitric Oxide (NO) Production17.4 ± 1.1[7][8]
Table 3: Hepatoprotective Activity

Quantitative in vitro data for the hepatoprotective activity of this compound is limited. However, a derivative, 19-propionyl this compound (IAN-19P), has been shown to be less toxic to HepG2 cells than this compound and significantly lowered intracellular triglyceride content and leakage of LDH and transaminases in a steatotic HepG2 cell model.[9] For a comparative perspective, data on Andrographolide's hepatoprotective effects are included.

CompoundCell LineAssayEffectReference
19-propionyl this compoundHepG2 (Human Hepatoma)MTT Assay, Triglyceride & Enzyme LeakageLess toxic than this compound; reduced triglycerides and enzyme leakage[9]
AndrographolideHepG2 (Human Hepatoma)CCl4-induced toxicityPotent inhibitor of CCl4-mediated lipid peroxidation[10]
AndrographolideHepG2 (Human Hepatoma)CytotoxicityIC50 of 40.2 µM after 48h treatment[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell survival. A primary target identified is the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6][7] This multi-protein complex is a critical component of the innate immune system and its activation leads to the production of pro-inflammatory cytokines, IL-1β and IL-18. By inhibiting the expression of NLRP3, ASC, and caspase-1, this compound effectively dampens the inflammatory response.

NLRP3_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 Activates Inflammasome_Complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3->Inflammasome_Complex Forms ASC ASC ASC->Inflammasome_Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex Caspase-1 Caspase-1 Inflammasome_Complex->Caspase-1 Cleaves to IL-1β IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β This compound This compound This compound->NLRP3 Inhibits

Caption: this compound inhibits the activation of the NLRP3 inflammasome complex.

NF-κB Signaling Pathway

While direct evidence for this compound's effect on the NF-κB pathway is still emerging, its isomer, Andrographolide, is a known inhibitor of this critical inflammatory signaling pathway.[12][13] NF-κB activation is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Andrographolide has been shown to interfere with the binding of NF-κB to DNA.[14] Given the structural similarity, it is plausible that this compound shares a similar mechanism.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degrades from NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates Stimulus Stimulus Stimulus->IKK Activates Andrographolide Andrographolide Andrographolide->NFkB_n Inhibits DNA binding

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and Andrographolide bioactivities.

Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound or Andrographolide for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Add this compound/ Andrographolide Cell_Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_2->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Data Acquisition: The absorbance is measured at 540 nm.

  • Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated to determine the IC50 value.

Hepatoprotective Activity: In Vitro Hepatotoxicity Assay

This assay assesses the ability of a compound to protect liver cells from toxin-induced damage.

  • Cell Culture: HepG2 human hepatoma cells are cultured in a suitable medium.

  • Induction of Toxicity: Hepatotoxicity is induced by exposing the cells to a known hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen.

  • Treatment: Cells are co-treated with the hepatotoxin and various concentrations of the test compound (e.g., this compound or its derivatives).

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay as described above.

  • Measurement of Liver Enzymes: The cell culture supernatant is collected to measure the leakage of liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver cell damage.

  • Analysis: The ability of the test compound to increase cell viability and reduce enzyme leakage in the presence of the hepatotoxin indicates its hepatoprotective effect.

Conclusion

The available data suggests that this compound is a promising bioactive compound with significant anticancer and anti-inflammatory properties. Notably, its potent inhibition of the NLRP3 inflammasome highlights a key mechanism of its anti-inflammatory action. While direct quantitative comparisons with its isomer, Andrographolide, are limited in some areas, the existing evidence points to this compound having comparable or, in some cases, superior activity. Further research is warranted to fully elucidate the quantitative bioactivity and detailed mechanisms of action of this compound across a broader range of cell lines and experimental models. This will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Rearranged Structure: A Comparative Guide to Isoandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the precise structural confirmation and comparative efficacy of novel compounds are paramount. This guide provides a comprehensive analysis of the rearrangement product of andrographolide (B1667393), isoandrographolide (B12420448), detailing its structural elucidation and comparing its biological performance against its parent compound and other alternatives, supported by experimental data.

This compound, a structural isomer of the potent bioactive compound andrographolide, is formed through an acid-catalyzed intramolecular rearrangement. This structural alteration has been a subject of interest due to its potential to modify the therapeutic profile of the parent molecule. The definitive structure of this compound has been unequivocally established through advanced analytical techniques, dispelling earlier ambiguities arising from two proposed structures.

Structural Confirmation: A Multi-faceted Approach

The conclusive determination of the this compound structure has been achieved through a combination of spectroscopic and crystallographic methods.

X-ray Crystallography: Single-crystal X-ray analysis has provided unambiguous evidence for the atomic arrangement and stereochemistry of this compound, confirming it as the rearranged product of andrographolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy have been instrumental in elucidating the detailed structural features of this compound, corroborating the data obtained from X-ray crystallography.

Mass Spectrometry (MS): High-resolution mass spectrometry has been employed to confirm the molecular weight and elemental composition of this compound, further validating its identity.

Performance Comparison: Andrographolide vs. This compound

The structural rearrangement from andrographolide to this compound results in a modulation of its biological activity. The following tables summarize the comparative performance of these two compounds in key therapeutic areas.

Table 1: Comparative Anticancer Activity
CompoundCell LineAssayIC50 Value (µM)Reference
This compound HL-60 (Human Leukemia)Antiproliferative6.30[1]
Andrographolide HL-60 (Human Leukemia)Antiproliferative9.33[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound exhibits a more potent antiproliferative effect on HL-60 human leukemia cells compared to its parent compound, andrographolide, as evidenced by its lower IC50 value.[1]

Table 2: Comparative Anti-inflammatory and Cytotoxic Effects

Experimental Protocols

Acid-Catalyzed Rearrangement of Andrographolide to this compound

A general procedure for the acid-catalyzed rearrangement of andrographolide analogs involves dissolving the parent compound in an organic solvent and treating it with an acid catalyst at room temperature or with heating.

  • Starting Material: Andrographolide or its 8,17-epoxy derivative.

  • Solvent: A mixed solvent system of an organic solvent (e.g., methanol, ethanol, propanol) and water, or an organic solvent alone (e.g., tetrahydrofuran, diethyl ether, toluene).

  • Acid Catalyst: Sulfuric acid, hydrochloric acid, phosphoric acid, or p-toluenesulfonic acid. The acid is typically used in a catalytic amount (0.5–1.5 mol%).

  • Reaction Conditions: The reaction can be carried out at room temperature or with heating.

  • Work-up: The reaction mixture is typically neutralized, extracted with an organic solvent, and the product is purified by chromatography.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (andrographolide and this compound) and control substances.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizing the Relationships

Andrographolide Andrographolide Acid_Catalysis Acid-Catalyzed Rearrangement Andrographolide->Acid_Catalysis This compound This compound Acid_Catalysis->this compound Biological_Activity Biological Activity This compound->Biological_Activity Anticancer Anticancer Activity (Increased) Biological_Activity->Anticancer Anti_inflammatory Anti-inflammatory Activity (Potentially Decreased) Biological_Activity->Anti_inflammatory cluster_0 Structure Confirmation Workflow Start Start Isolation Isolation of Rearrangement Product Start->Isolation Xray X-ray Crystallography Isolation->Xray NMR NMR Spectroscopy Isolation->NMR MS Mass Spectrometry Isolation->MS Structure_Confirmed Structure Confirmed Xray->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

References

Safety Operating Guide

Proper Disposal of Isoandrographolide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of isoandrographolide (B12420448), ensuring the protection of personnel and the environment.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a diterpenoid lactone commonly used in research and drug development. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow established laboratory safety protocols and local regulations for chemical waste management to ensure a safe and compliant operational environment.[1]

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these procedures will minimize environmental impact and ensure the safety of all laboratory personnel.

Key Compound Characteristics

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
GHS Hazard Classification Not a hazardous substance or mixture[1]
Melting Point/Range 229 - 232 °C (444 - 450 °F)[1]
Solubility Soluble in methanol, acetone, chloroform, or ether; slightly soluble in water.
Bioaccumulation Bioaccumulation is not expected (log Pow: ca. 0.4)[1]

Operational Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound. This protocol is based on general laboratory chemical waste management guidelines and the specific information available for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.[1]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves, paper towels) in a designated solid waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. The container material must be compatible with the solvent used.

Step 3: Waste Container Labeling

Accurate and clear labeling of waste containers is a critical component of safe laboratory practice and is required by regulations.

  • Contents: Clearly label the container with "this compound Waste". If in solution, also list the solvent(s).

  • Hazard Information: Although not classified as hazardous, it is good practice to note "Non-hazardous chemical waste for disposal".

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage of Waste

Waste must be stored safely in a designated area pending collection by a certified waste disposal company.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.

  • Secure Storage: Ensure the container is securely sealed to prevent spills and is stored away from general laboratory traffic.

  • Ventilation: The SAA should be in a well-ventilated area.

  • Incompatible Materials: Do not store this compound waste near incompatible chemicals.

Step 5: Disposal

The final disposal of this compound waste must be conducted in accordance with all applicable national and local regulations.[1]

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed and certified chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]

  • Empty Containers: Handle uncleaned, empty containers of this compound as you would the product itself.[1] They should be collected and disposed of by the professional waste service.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste - Designated container - Do not mix with other waste A->B C Step 3: Label Waste Container - Chemical Name - Contact Information - Date B->C D Step 4: Store in Satellite Accumulation Area (SAA) - Securely sealed - Well-ventilated C->D E Step 5: Arrange for Professional Disposal - Contact certified waste disposal company D->E

Caption: Workflow for this compound Disposal.

Emergency Procedures for Spills

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Avoid Dust Generation: For solid spills, avoid creating dust.[1]

  • Containment: Cover drains to prevent the substance from entering the sewer system.[1]

  • Cleanup:

    • For dry spills, carefully sweep or scoop the material into a designated waste container.

    • Clean the affected area with an appropriate solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the designated this compound waste container for proper disposal.

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Handling of Isoandrographolide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Isoandrographolide is limited. The following guidelines are based on the safety profile of the closely related diterpenoid, Andrographolide, and general best practices for handling chemical compounds in a research environment.[1] Always consult with your institution's safety officer and review any available safety data sheets (SDS) before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Risk Assessment

While not classified as a hazardous substance under the Globally Harmonized System (GHS), this compound should be handled with care. The primary hazards associated with its surrogate, Andrographolide, include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

A thorough risk assessment should be conducted before commencing any experiment involving this compound to identify and mitigate potential hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[4]
Body Protection A clean lab coat or disposable gown.To protect skin and clothing from contamination.[5]
Respiratory Protection A NIOSH-approved N95 or P1 dusk mask.Recommended when handling the powder to prevent inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps for the safe handling of this compound:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting:

    • If working with the powdered form, handle it in a fume hood or a designated area with localized exhaust ventilation to minimize dust generation.[3]

    • Use a microbalance with a draft shield for accurate weighing.

    • Avoid creating dust clouds. If dust is generated, use a gentle sweeping motion with appropriate tools to collect it.

  • Dissolving:

    • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

    • If using volatile organic solvents, perform this step in a chemical fume hood.

  • Experimental Use:

    • Keep containers with this compound closed when not in use.[5]

    • Clearly label all containers with the chemical name, concentration, and date.

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[6]

  • Post-Handling:

    • Decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated Solvents Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[2]
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For small spills of the powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area.

Quantitative Data (Based on Andrographolide)

The toxicological data for the related compound, Andrographolide, is summarized below. This information should be used as a precautionary reference for this compound.

ParameterValueSpecies
Oral TDLO 50 ml/kgMouse
Intraperitoneal LD50 11,460 mg/kgMouse

TDLO (Lowest Published Toxic Dose), LD50 (Lethal Dose, 50%)[2]

Experimental Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood/Ventilated) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Aliquot Powder (Minimize Dust) don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate remove_ppe 7. Remove PPE decontaminate->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands collect_solid 9a. Collect Solid Waste collect_liquid 9b. Collect Liquid Waste label_waste 10. Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose 11. Dispose via EHS label_waste->dispose spill Spill absorb Absorb/Sweep spill->absorb decontaminate_spill Decontaminate Area spill->decontaminate_spill exposure Personal Exposure skin_contact Wash Skin exposure->skin_contact eye_contact Flush Eyes exposure->eye_contact seek_medical Seek Medical Attention exposure->seek_medical

Caption: Procedural flow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.